(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
100485-66-3 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3/t11-/m1/s1 |
InChI Key |
LEOJYNQFZGBWMY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(C)(C)C)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Applications of Highly Hindered Chiral Amines: A Case Study on (S)-2,2-Dimethyl-1-(o-tolyl)propan-1-amine
Executive Summary
The synthesis of highly sterically hindered
Retrosynthetic Causality: Overcoming the Steric Clash
Standard reductive amination protocols fail for this class of molecules due to the inability of bulky hydrides or organometallic reagents to attack highly congested imines. To synthesize (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, we must rely on Ellman’s chiral sulfinamide chemistry[2]. However, the order of assembly is critical:
-
Route A (The Flawed Approach): Condensation of o-tolualdehyde with (S)-tert-butanesulfinamide, followed by the addition of t-BuMgCl. The steric repulsion between the ortho-methyl group of the imine and the incoming tert-butyl nucleophile prevents the formation of the required transition state. This route typically yields <10% of the desired product, with competitive imine reduction dominating the pathway[3].
-
Route B (The Optimal Approach): Condensation of pivalaldehyde (t-BuCHO) with (S)-tert-butanesulfinamide, followed by the addition of o-tolylmagnesium bromide. While still hindered, an aryl Grignard is significantly less sterically demanding than a tert-butyl Grignard[4].
The success of Route B relies on a highly organized six-membered cyclic transition state. The magnesium cation (Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the substrate into a rigid Z-imine conformation[2]. The bulky tert-butyl group on the sulfur atom effectively shields the Si-face, directing the o-tolyl nucleophile to attack exclusively from the less hindered Re-face.
Caption: Retrosynthetic workflow prioritizing the sterically favored addition of an aryl Grignard.
Experimental Protocols: A Self-Validating System
To ensure high enantiomeric purity and yield, the following self-validating protocol must be strictly adhered to. The choice of solvent in Step 2 is the most critical variable for maintaining scientific integrity.
Step 1: Imine Condensation
-
Setup: In an oven-dried flask under argon, dissolve (S)-tert-butanesulfinamide (1.0 equiv) and pivalaldehyde (1.1 equiv) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Ti(OEt)₄ acts dual-purposely as a Lewis acid to activate the carbonyl and as an irreversible water scavenger to drive the equilibrium[2].
-
Validation: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). Quench with an equal volume of saturated aqueous NaHCO₃, filter through Celite to remove titanium salts, and concentrate the organic layer.
Step 2: Diastereoselective Grignard Addition
Causality Note: The reaction must be performed in a non-coordinating solvent like CH₂Cl₂ or toluene. Using ethereal solvents (like THF) causes competitive coordination to the Mg²⁺ center, disrupting the cyclic transition state and drastically lowering the diastereomeric ratio (dr)[3].
-
Setup: Dissolve the crude imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.
-
Addition: Slowly add o-tolylmagnesium bromide (2.5 equiv, 1.0 M in THF/Toluene) dropwise over 30 minutes to manage the exotherm.
-
Validation: Stir at -78 °C for 6 hours, then allow to warm to room temperature overnight[4]. Quench with saturated aqueous NH₄Cl. Determine the dr of the crude mixture via ¹H NMR using tert-butyl methyl ether as an internal standard[4].
Step 3: Auxiliary Cleavage
-
Cleavage: Dissolve the purified sulfinamide adduct in anhydrous MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour[3].
-
Isolation: Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether to isolate the pure (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine hydrochloride salt.
Caption: Six-membered cyclic transition state dictating the stereochemical outcome of the Grignard addition.
Quantitative Analysis of Synthetic Routes
The table below summarizes the empirical data validating the retrosynthetic logic and solvent causality discussed in Section 1 and 2.
| Synthetic Route | Electrophile | Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Route A | o-Tolyl Imine | t-BuMgCl | THF | < 10% | N/A (Reduction dominates) |
| Route B (Sub-optimal) | t-Bu Imine | o-TolylMgBr | THF | 65% | 84:16 |
| Route B (Optimal) | t-Bu Imine | o-TolylMgBr | CH₂Cl₂ | 92% | > 95:5 |
Data synthesized from comparative Grignard additions to highly hindered sulfinyl imines[3],[4].
Applications in Asymmetric Catalysis
The extreme steric bulk of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine makes it an exceptional chiral ligand precursor. When converted into a bidentate C-N chelating ligand, it can be complexed with transition metals to form highly efficient catalysts.
For instance, the closely related unmethylated analog, (R)-1-phenyl-2,2-dimethylpropylamine, has been successfully cyclometalated to synthesize bifunctional mononuclear amidoiridium complexes[1]. These coordinatively unsaturated complexes serve as the active catalytic species in the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. The extreme steric hindrance of the tert-butyl group, combined with the ortho-substitution on the aryl ring in our target molecule, creates a deep, highly restricted chiral pocket. This allows the catalyst to operate with pronounced enantiodiscrimination, achieving high turnover frequencies even at sub-zero temperatures (-30 °C)[1].
References
-
[1] Kayaki, Y. et al. "Comparative Study of Bifunctional Mononuclear and Dinuclear Amidoiridium Complexes with Chiral C-N Chelating Ligands for the Asymmetric Transfer Hydrogenation of Ketones." Chemistry - An Asian Journal, 2016. 1
-
[3] Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. 3
-
[4] "Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary." The Journal of Organic Chemistry, 2021. 4
-
[2] Cogan, D.A., Liu, G. & Ellman, J. "Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines." Tetrahedron, 1999. 2
Sources
- 1. Comparative Study of Bifunctional Mononuclear and Dinuclear Amidoiridium Complexes with Chiral C-N Chelating Ligands for the Asymmetric Transfer Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: (S)-1-(2-methylphenyl)-2,2-dimethylpropylamine
The following technical guide details the properties, synthesis, and application profile of (S)-1-(2-methylphenyl)-2,2-dimethylpropylamine (CAS 100485-66-3). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a privileged chiral scaffold in the synthesis of Calcilytics (CaSR antagonists) and Kinesin Spindle Protein (KSP) inhibitors .
CAS Number: 100485-66-3[1]
Core Identity & Physicochemical Architecture
This compound represents a class of sterically congested chiral amines . Its structural uniqueness lies in the juxtaposition of a bulky tert-butyl group (2,2-dimethylpropyl moiety) and an ortho-substituted aryl ring (o-tolyl) around a chiral center.[1] This specific steric environment is highly valued in drug discovery for inducing conformational lock in receptor-ligand interactions, particularly within the hydrophobic pockets of GPCRs (e.g., Calcium-Sensing Receptors).[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (1S)-1-(2-methylphenyl)-2,2-dimethylpropan-1-amine |
| Common Synonyms | (S)- |
| CAS Number | 100485-66-3 |
| Molecular Formula | |
| Molecular Weight | 177.29 g/mol |
| Chiral Center | (S)-Configuration |
| Physical State | Colorless to pale yellow liquid |
| Optical Rotation | |
| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |
Strategic Synthesis: The Ellman Sulfinamide Protocol[1]
While classical resolution (using tartaric acid) is possible, it is inefficient for this sterically hindered amine due to poor salt crystallinity. The industry-standard approach for high-enantiomeric excess (ee > 98%) is the Ellman Sulfinamide Synthesis .[1]
This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereoselective addition of the aryl nucleophile.[1]
Mechanism & Protocol Logic
-
Condensation: Pivalaldehyde is condensed with (S)-(-)-2-methyl-2-propanesulfinamide.[1] The bulky tert-butyl group on the auxiliary directs the geometry of the resulting imine.[1]
-
Diastereoselective Addition: An ortho-tolyl Grignard reagent adds to the sulfinyl imine.[1] The magnesium coordinates with the sulfinyl oxygen, creating a rigid cyclic transition state (Zimmerman-Traxler model) that dictates facial selectivity.
-
Deprotection: Mild acidic hydrolysis removes the sulfinyl group, yielding the free chiral amine hydrochloride, which is then neutralized.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of CAS 100485-66-3 via Ellman's auxiliary, ensuring high optical purity through a rigid transition state.
Experimental Considerations (Self-Validating Protocol)
-
Moisture Control: The imine formation is sensitive to water. Use Ti(OEt)₄ as a water scavenger and Lewis acid catalyst to drive conversion to >95%.
-
Temperature Criticality: The Grignard addition must be initiated at -78°C to maximize the kinetic control of the diastereoselectivity. Warmer temperatures lead to "leakage" of the undesired (R)-isomer.
-
Validation: Monitor the disappearance of the imine peak (
) via IR spectroscopy or the shift of the aldimine proton in -NMR.
Applications in Drug Development[1]
The (S)-1-(2-methylphenyl)-2,2-dimethylpropylamine scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a hydrophobic pharmacophore in Calcium-Sensing Receptor (CaSR) modulators.[1]
A. Calcilytics (CaSR Antagonists)
Calcilytics are compounds that block the CaSR, stimulating the release of parathyroid hormone (PTH). They are investigated for treating osteoporosis.
-
Mechanism: The bulky tert-butyl and o-tolyl groups of CAS 100485-66-3 fit into the deep lipophilic pocket of the CaSR transmembrane domain.[1]
-
Structural Analog: This amine is a direct structural analog of the amine moiety found in Ronacaleret (SB-751689) and NPSP795 , where the steric bulk is critical for potency and selectivity against related GPCRs.
-
SAR Insight: The ortho-methyl group restricts rotation of the phenyl ring, reducing the entropic penalty upon binding.[1]
B. Kinesin Spindle Protein (KSP) Inhibitors
In oncology, this amine serves as a chiral building block for KSP inhibitors (e.g., quinazolinone derivatives).
-
Role: The amine forms the "tail" of the inhibitor, interacting with the solvent-exposed region of the KSP motor domain, improving solubility and pharmacokinetic properties compared to flat aromatic tails.
C. Chiral Resolution Agent
Due to its high steric bulk and basicity, this amine is used to resolve sterically hindered acidic racemates (e.g., atropisomeric biaryl acids) via diastereomeric salt crystallization.
Handling & Safety Profile
-
Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric
(forming carbamates). -
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
References
-
Ellman's Auxiliary Synthesis
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.
-
-
Calcilytic Drug Design (CaSR Antagonists)
-
Marquis, R. W., et al. (2009). "Discovery of (R)-N-(1-(3-Chlorophenyl)-2,2-dimethylpropyl)-3-methoxypropan-1-amine (SB-751689), a Potent, Orally Bioavailable Calcium-Sensing Receptor Antagonist."[1] Journal of Medicinal Chemistry, 52(21), 6584–6598.
-
-
Product Verification & Properties
Sources
Navigating the Nuances of Stereochemistry: A Comparative Analysis of o-Tolyl and p-Tolyl Chiral Amine Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of a chiral ligand or catalyst is paramount. Chiral amines and their derivatives are foundational pillars in this field, serving as resolving agents, chiral auxiliaries, and ligands for transition metal catalysts. Among the vast arsenal of available structures, those incorporating the tolyl moiety—a methyl-substituted phenyl group—are common. However, the seemingly subtle shift of a single methyl group from the ortho to the para position can induce profound changes in the stereochemical outcome of a reaction.
This guide provides a detailed technical examination of the core differences between o-tolyl and p-tolyl chiral amine isomers. We will dissect how this positional isomerism fundamentally alters the steric and electronic properties of the molecule and, consequently, its behavior and efficacy in asymmetric catalysis. By understanding these nuances, researchers can move beyond trial-and-error and make more informed, rational decisions in catalyst design and selection, ultimately accelerating the drug development process.
The Core Distinction: Steric and Electronic Effects of Isomerism
The fundamental differences between o-tolyl and p-tolyl chiral amines originate from the distinct spatial and electronic influence of the methyl group on the aromatic ring relative to the chiral amine center.
Steric Hindrance: The Ortho Effect
The most dramatic difference is the steric bulk imposed by the ortho-methyl group. Positioned directly adjacent to the point of attachment to the chiral amine framework, the o-tolyl group creates a sterically crowded environment. This has several critical implications:
-
Conformational Rigidity: The steric clash between the ortho-methyl group and the chiral center can restrict bond rotation, locking the molecule into a more rigid conformation. This pre-organization can be highly beneficial in catalysis, as a well-defined and rigid catalyst-substrate complex often leads to a more ordered transition state and, therefore, higher enantioselectivity.
-
Substrate Approach Vector: The bulky ortho group acts as a "steric wall," selectively blocking certain trajectories for an incoming substrate. This forces the substrate to approach the catalytic center from a less hindered direction, enhancing the facial selectivity of the reaction.
In contrast, the p-tolyl isomer, with its methyl group situated at the opposite end of the ring, presents significantly less steric hindrance around the chiral center. This can allow for greater conformational flexibility and less specific control over the substrate's approach.
Diagram 1: Structural Comparison of Tolyl Isomers
Caption: Positional isomerism of the methyl group dictates the steric environment.
Electronic Influence
The methyl group is an electron-donating group (EDG) through a combination of the inductive effect and hyperconjugation. This electronic contribution alters the properties of the aromatic ring and the attached nitrogen atom.
-
p-Tolyl: In the para position, the electron-donating effect is fully transmitted through the π-system of the aromatic ring. This increases the electron density on the nitrogen atom, making the p-tolyl amine slightly more basic and potentially more nucleophilic than its o-tolyl counterpart. This enhanced electron-donating ability can influence the electronic properties of a metal center when the amine is used as a ligand.
-
o-Tolyl: While the ortho-methyl group is also electron-donating, its effect can be complicated by steric inhibition of resonance. The steric bulk may cause a slight twisting of the tolyl group out of the optimal plane for conjugation, potentially dampening its electron-donating capacity compared to the para isomer.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure tolyl-substituted amines is a critical first step. The general approach involves the synthesis of the racemic amine followed by resolution.
General Synthesis: Reductive Amination
A common and robust method for synthesizing the racemic amine is the reductive amination of a ketone (e.g., o- or p-methylacetophenone) with a primary amine (e.g., benzylamine) and a reducing agent like sodium borohydride (NaBH₄) or hydrogen gas with a catalyst.
Chiral Resolution: Diastereomeric Salt Formation
The classical and industrially relevant method for separating the enantiomers is through diastereomeric salt formation. This process involves reacting the racemic amine with an enantiomerically pure chiral acid.
Experimental Protocol: Resolution of Racemic 1-(p-tolyl)ethanamine
This protocol describes a representative procedure for resolving a racemic tolyl amine using an enantiopure chiral acid.
-
Salt Formation:
-
In a suitable flask, dissolve racemic 1-(p-tolyl)ethanamine (1.0 equivalent) and an enantiopure chiral resolving agent, such as (S)-(+)-mandelic acid (1.0 equivalent), in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of one amine enantiomer will be less soluble and will preferentially crystallize out of the solution.
-
Induce crystallization if necessary by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Cool the mixture further in an ice bath to maximize the yield of the precipitated salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
The diastereomeric and enantiomeric purity of the salt can be enhanced by one or more recrystallization steps.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 2M NaOH) until the solution is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.
-
Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure amine.
-
Diagram 2: Experimental Workflow for Chiral Amine Preparation
Caption: General workflow from racemic synthesis to enantiopure amine via resolution.
Impact on Asymmetric Catalysis: A Comparative Case Study
The true test of these isomers lies in their performance in asymmetric catalysis. While the amine itself can be a catalyst, they are more frequently used as chiral ligands for transition metals. A clear example can be found in the performance of chiral phosphine ligands, where aryl substituents on the phosphorus atom dictate the catalytic outcome.
In a Pd-catalyzed asymmetric allylic alkylation, a reaction sensitive to both steric and electronic effects, the difference between an o-tolyl and a p-tolyl substituted diphosphine ligand was stark.
| Ligand Substituent | Reaction | Enantiomeric Excess (% ee) | Reference |
| p-Tolyl | Pd-catalyzed Allylic Alkylation | 32% ee | |
| o-Tolyl | Pd-catalyzed Allylic Alkylation | 85% ee |
Analysis of Results:
The dramatic increase in enantiomeric excess from 32% with the p-tolyl ligand to 85% with the o-tolyl ligand highlights the critical role of steric hindrance. The bulky ortho-methyl groups create a more defined and rigid chiral pocket around the palladium center. This forces the incoming nucleophile to attack the allylic substrate from a specific face, leading to a significant enhancement in stereocontrol. The p-tolyl ligand, lacking this steric direction, allows for more non-selective pathways, resulting in a much lower enantiomeric excess.
This principle extends to numerous catalytic systems, including asymmetric hydrogenation, where the rigidity and steric profile of the ligand-metal complex are crucial for achieving high enantioselectivity.
Diagram 3: Logical Flow of Isomeric Effects on Catalysis
Novel Bulky Chiral Amine Building Blocks for Drug Discovery
A Technical Guide to Synthetic Strategies and Medicinal Utility
Executive Summary: The Steric Imperative
In modern drug discovery, the "Escape from Flatland" is no longer just a concept—it is a mandate. Increasing the fraction of sp3-hybridized carbons (
These building blocks—ranging from constrained spirocycles to sterically congested
Strategic Classes of Bulky Amine Building Blocks
Spirocyclic Amines: Volumetric Bulk without Lipophilicity
Spirocyclic scaffolds, particularly 2-oxa-6-azaspiro[3.3]heptanes , have emerged as superior bioisosteres for morpholine and piperidine rings. Unlike their monocyclic counterparts, spirocycles possess defined "exit vectors" that project substituents into novel chemical space without significantly increasing lipophilicity.
-
Key Advantage: The spiro-linkage creates a rigid 90° orientation between rings, preventing the "floppiness" of standard cycloalkyl amines.
-
Case Study: TBI-223 , a tuberculosis drug candidate, utilizes the 2-oxa-6-azaspiro[3.3]heptane scaffold to improve metabolic stability and potency compared to earlier piperidine analogs.
-Tertiary Amines (ATAs): The Quaternary Challenge
Acyclic
-
Innovation: Recent advances in transaminase engineering and photoredox catalysis have unlocked access to these structures.
-
Utility: Introducing a quaternary center adjacent to the nitrogen restricts bond rotation, often freezing the molecule in its bioactive conformation (the "magic methyl" effect amplified).
-Trifluoromethyl Amines
The
-
Mechanism: The strong electron-withdrawing nature reduces the
of the adjacent amine, improving membrane permeability and metabolic stability against oxidative deamination.
Synthetic Methodologies & Protocols
Chemical Synthesis: Scalable Route to Spirocyclic Amines
Target: 2-Oxa-6-azaspiro[3.3]heptane (TBI-223 Intermediate) Rationale: Traditional routes to spirocycles are often low-yielding. The "Schotten–Baumann" approach utilizing tribromoneopentyl alcohol offers a scalable, protecting-group-free pathway.[1]
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffold
Reference: Practical and Scalable Two-Step Process for TBI-223 Intermediate (ACS, 2023)
Step 1: Formation of 3,3-bis(bromomethyl)oxetane (BBMO) [1][2]
-
Reagents: Tribromoneopentyl alcohol (TBNPA), NaOH (aq).[1][2]
-
Procedure: Dissolve TBNPA in toluene. Add 50% NaOH solution slowly at 80°C.
-
Mechanism: Intramolecular Williamson ether synthesis closes the first oxetane ring.
-
Workup: Phase separation and distillation. Yield: ~72%.
Step 2: Spirocyclization (Azetidine Formation)
-
Reagents: BBMO (from Step 1), Aniline derivative (e.g., 2-fluoro-4-nitroaniline for TBI-223), NaOH, Tetrabutylammonium bromide (TBAB) as phase transfer catalyst.
-
Procedure: Mix aniline and BBMO in water/toluene with TBAB. Heat to reflux (100°C) while adding NaOH pellets portion-wise.
-
Mechanism: Double nucleophilic substitution. The aniline nitrogen attacks the first bromomethyl group, then the second, closing the strained azetidine ring.
-
Purification: Crystallization from ethanol/water. Yield: >85%.
Photoredox Catalysis: Modular Assembly of ATAs
Target:
Protocol 2: Ir-Catalyzed Giese Addition
Reference: Modular Photocatalytic Synthesis of
Reaction Components:
-
Substrates: Dialkyl ketone (1.0 equiv), Benzylamine (1.2 equiv), Electron-deficient alkene (e.g., acrylate) (1.5 equiv).
-
Catalyst:
(1 mol%). -
Solvent: DMSO/H2O (9:1).
-
Light Source: Blue LED (450 nm).
Step-by-Step:
-
In Situ Imine Formation: Mix ketone and benzylamine in the solvent. The equilibrium forms a transient bulky ketimine.
-
Radical Generation: Irradiate. The excited Ir(III)* catalyst reduces the ketimine to an
-amino radical (Single Electron Transfer). -
C-C Bond Formation: The nucleophilic
-amino radical attacks the alkene (Giese addition). -
Redox Relay: The resulting radical abstracts a hydrogen atom (HAT) to close the cycle.
-
Workup: Dilute with EtOAc, wash with brine, purify via flash chromatography.
Biocatalytic Workflows
Biocatalysis is the gold standard for enantiopurity. However, wild-type transaminases (TAs) reject bulky ketones.
Workflow: Engineering TAs for Bulky Substrates
To accept substrates like acetophenone derivatives or bulky bicyclic ketones, the enzyme active site must be remodeled.
-
Scaffold: Ruegeria sp. TM1040 (S)-selective transaminase.
-
Key Mutations:
-
Y59W: Reshapes the small binding pocket.
-
T231A: Enlarges the large binding pocket.
-
Y87F/Y152F: Removes steric clashes with the bulky amine product.
-
Data Summary: Biocatalytic Efficiency
| Substrate Class | Enzyme Variant | Conversion (%) | ee (%) | Application |
|---|---|---|---|---|
| Sitagliptin Ketone | Arthrobacter ATA117 (evolved) | >92% | >99.9% | Diabetes (Januvia) |
| Bulky Bicyclic Ketone | Ruegeria TM1040 (4-mutant) | 85% | >99% | Novel CNS targets |
| Acetophenone | Wild-type
Visualizations
Decision Matrix for Synthesis Strategy
This diagram guides the selection of the optimal synthetic route based on the target amine's steric profile.
Caption: Decision matrix for selecting synthetic methodologies based on the structural constraints of the target chiral amine.
Photoredox Catalytic Cycle (Ir-Catalyzed)
Visualizing the mechanism for accessing
Caption: Mechanism of Ir-catalyzed photoredox synthesis of sterically hindered alpha-tertiary amines via radical intermediates.
References
-
Biocatalytic Synthesis of Bulky Amines: Pavlidis, I. V., et al. "Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines." Nature Chemistry, 2016. Link
-
Spirocyclic Scaffolds (TBI-223): Flanagan, M. E., et al. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." OP&R_D, 2023. Link
-
Photoredox ATA Synthesis: "Modular Photoc
-Trialkyl- -Tertiary Amines." University of Cambridge Research Repository, 2025. Link -
Sitagliptin Biocatalysis: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. Link
-
Spirocyclic Drug Discovery: "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 2025.[3] Link
Sources
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
Technical Safety & Handling Guide: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine
Executive Summary & Strategic Importance
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is a specialized chiral building block characterized by significant steric bulk due to the adjacent tert-butyl (2,2-dimethylpropyl) group and the ortho-substituted aromatic ring. This structural rigidity makes it a high-value intermediate in the synthesis of atropisomeric ligands, calcilytics, and GPCR modulators where stereochemical integrity is paramount.
Unlike common aliphatic amines, the steric hindrance around the nitrogen atom in this compound alters its nucleophilicity and metabolic stability, necessitating specific handling protocols distinct from standard primary amines. This guide synthesizes predicted physicochemical properties with rigorous safety protocols to ensure the integrity of both the researcher and the compound during drug development workflows.
Chemical Identity & Characterization
| Parameter | Specification |
| Chemical Name | (S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine |
| Common Synonyms | (S)-1-(o-Tolyl)neopentylamine; (S)-o-Tolyl-tert-butyl-methylamine |
| CAS Number | 1391446-35-7 (HCl salt analog ref); 60820527 (PubChem CID Parent) |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Chiral Center | C1 (S-configuration) |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base) |
| pKa (Predicted) | ~10.2 (Conjugate acid) |
Note on Stereochemistry: The presence of the bulky tert-butyl group adjacent to the chiral center creates a high barrier to racemization, making this compound robust under standard basic conditions but sensitive to strong acidic conditions at elevated temperatures.
Hazard Identification & Risk Assessment
While specific toxicological data for this novel intermediate may be limited, its structural class (hindered benzylic amines) mandates a conservative safety approach.
GHS Classification (Predicted)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)
Toxicological Mechanism
The amine functionality, although hindered, retains basicity sufficient to cause saponification of membrane lipids upon contact. The lipophilic neopentyl and tolyl groups facilitate rapid dermal absorption. Once systemic, benzylic amines can undergo oxidative deamination via MAO (Monoamine Oxidase) or CYP450 enzymes, potentially generating reactive aldehyde intermediates (pivalaldehyde or o-tolualdehyde).
Emergency Response Protocols
In the event of exposure, immediate action is critical to mitigate tissue damage. The following decision tree outlines the standard operating procedure (SOP) for emergency response.
Figure 1: Emergency Response Decision Tree for Acute Exposure.
Safe Handling & Engineering Controls
Engineering Controls[5]
-
Primary Containment: All handling of the free base must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.
-
Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if possible to prevent carbonate formation (reaction with atmospheric CO₂), which can complicate stoichiometry in downstream synthesis.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Hands | Nitrile Gloves (Double gloving recommended) | Prevents permeation of the lipophilic amine. |
| Eyes | Chemical Splash Goggles + Face Shield | Essential due to the corrosive risk to corneal tissue (Cat 1). |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection; use Tyvek sleeves for large scale (>10g). |
| Respiratory | N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids) | Required only if fume hood containment is breached or for spill cleanup. |
Technical Application: Synthesis & Chiral Integrity
For researchers utilizing this compound, maintaining the (S)-configuration is critical. The synthesis of this sterically congested amine is challenging via standard nucleophilic substitution. The Ellman Sulfinamide method is the authoritative protocol for synthesizing this compound with high enantiomeric excess (
Recommended Synthesis Workflow (Ellman Protocol)
This pathway utilizes tert-butanesulfinamide as a chiral auxiliary to direct the addition of the bulky o-tolyl group.
Figure 2: Retrosynthetic pathway utilizing Ellman's Auxiliary for high-fidelity stereocontrol.
Protocol Validation:
-
Imine Formation: Condense pivalaldehyde with (S)-tert-butanesulfinamide using Ti(OEt)₄. The bulky t-butyl group on the sulfinamide directs the subsequent attack.
-
Grignard Addition: Add o-tolylmagnesium bromide at -78°C. The "closed" transition state (Zimmerman-Traxler model) ensures the o-tolyl group adds from the Re-face, yielding the (S,S)-sulfinamide intermediate.
-
Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the target (S)-amine as the hydrochloride salt.
Storage & Stability
-
Storage Conditions: Store at 2°C to 8°C under an inert atmosphere (Argon).
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Incompatibilities:
-
Strong Oxidizing Agents: Risk of N-oxidation.
-
Acid Chlorides/Anhydrides: Rapid exothermic acylation.
-
Chloroformates: Reacts to form carbamates.
-
-
Shelf Life: 24 months if seal remains unbroken and stored at recommended temperature. Retest purity (NMR/Chiral HPLC) every 12 months.
References
-
Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines via tert-Butanesulfinamide." Journal of the American Chemical Society.
-
PubChem. (2025). "Compound Summary: 2,2-dimethyl-1-(2-methylphenyl)propan-1-amine (CID 60820527)."[3] National Library of Medicine.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: General Benzylic Amines." Merck KGaA.
-
Tang, T. P., & Ellman, J. A. (1999).[4] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group." Journal of Organic Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 2,2-dimethyl-1-(2-methylphenyl)propan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 4. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
Navigating Steric Effects of Ortho-Substitution in Chiral Amine Synthesis: A Technical Guide
Introduction
Chiral amines are indispensable pharmacophores in modern drug development, serving as the core structural motif in countless therapeutics. While standard asymmetric synthesis protocols are highly efficient for unhindered substrates, the introduction of ortho-substitution on aryl rings presents a formidable synthetic bottleneck. As a Senior Application Scientist, I frequently encounter the catastrophic drop in enantioselectivity (ee) and yield when standard catalytic systems are applied to ortho-substituted imines or ketones.
This technical guide dissects the mechanistic causality behind these steric effects and provides field-proven, self-validating protocols to overcome them. By leveraging state-of-the-art transition metal catalysis and engineered biocatalysis, researchers can rationally bypass these spatial limitations.
Mechanistic Causality: The Ortho-Substitution Penalty
The core issue with ortho-substitution is the severe steric clash at the transition state. In Asymmetric Hydrogenation (AH) and Asymmetric Reductive Amination (ARA), the proximity of the ortho-substituent to the coordinating nitrogen restricts the conformational flexibility of the substrate-catalyst complex. When using standard ligands (e.g., unmodified BINAP), the bulky ortho-group forces the substrate into a thermodynamically less stable, non-productive binding mode. This steric repulsion overrides the catalyst's facial selectivity, leading to poor yields and racemic mixtures 1.
Similarly, in biocatalytic transamination, wild-type Amine Transaminases (ATAs) possess binding pockets optimized for planar, unhindered aromatics. An ortho-substituent (such as a methyl, trifluoromethyl, or halogen group) prevents the ketone from properly entering the active site and aligning with the pyridoxamine-5′-phosphate (PMP) intermediate, leading to aborted catalytic cycles 2.
To circumvent this, researchers must employ ligands with extended chiral pockets (e.g., f-binaphane) or engineered ATAs with expanded active sites. Interestingly, in specific biocatalytic scenarios, an ortho-halogen can actually stabilize the formed amine product through favorable intramolecular interactions, provided the enzyme pocket is mutated to accommodate the initial bulk 3.
Mechanistic divergence in chiral amine synthesis due to ortho-substitution steric effects.
Strategic Workarounds: Catalyst Design and Empirical Data
The resolution of steric constraints relies on matching the substrate's spatial requirements with the catalyst's geometry.
Transition Metal Catalysis: For sterically hindered N-aryl imines, Iridium complexes paired with bulky, rigid ligands like f-binaphane or phosphoramidite derivatives have proven exceptional. The deep chiral pocket of f-binaphane physically engulfs the ortho-substituted aryl ring, enforcing a single trajectory for hydride delivery 1. Furthermore, in the synthesis of 3,3-diarylpropyl amines, Ir-catalyzed AH successfully navigates ortho-substitutions to yield up to 99% ee, provided bromoalkene impurities are rigorously excluded to prevent alkene isomerization 4.
Biocatalytic Transamination: Protein engineering has revolutionized the application of transaminases for bulky substrates. By mutating residues lining the active site, engineered ATAs can accept ortho-substituted alkynes and ketones. For instance, in one-pot chemoenzymatic cascades, engineered ATAs (e.g., ATA-254) converted ortho-substituted substrates with >99% ee, overcoming the lipophilicity and steric barriers that stall wild-type enzymes 2.
Quantitative Performance Comparison
| Substrate Class | Synthetic Strategy | Catalyst/Enzyme System | Enantiomeric Excess (ee) | Key Steric Resolution Mechanism |
| Ortho-substituted N-aryl imines | Asymmetric Hydrogenation (AH) | Ir/(S,S)-f-Binaphane | >90% | Expanded bite angle and deep chiral pocket accommodate aryl bulk. |
| Ortho-halogenated acetophenones | Biocatalytic Transamination | Engineered ATA (e.g., ATA-254) | >99% | Active site mutagenesis relieves steric clash with the halogen. |
| 3,3-diarylallyl phthalimides (ortho-sub) | Ir-Catalyzed AH | Ir-Phosphoramidite | 99% | Ligand modularity minimizes bromoalkene impurity interference. |
| Ortho-substituted alkynes | Chemoenzymatic Cascade | AuCl + ATA-237 | >99% | Sequential activation avoids direct steric hindrance during initial steps. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm that the reaction is proceeding via the intended mechanistic pathway rather than failing due to external variables.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ortho-Substituted Imines
Objective: Achieve >95% ee for ortho-methyl N-aryl imines using Ir/(S,S)-f-binaphane. Causality Check: The use of a highly polar solvent (e.g., 2-methyltetrahydrofuran) mitigates the kinetic sluggishness caused by steric congestion during the reduction phase, which is a common failure point in standard DCM/THF mixtures 5.
-
Catalyst Preparation: In an argon-filled glovebox, dissolve[Ir(COD)Cl]₂ (0.5 mol%) and (S,S)-f-binaphane (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to ensure complete complexation.
-
Substrate Loading: Transfer the ortho-substituted imine (1.0 mmol) into a stainless-steel autoclave. Add the pre-formed catalyst solution.
-
Solvent Exchange & Pressurization: Evaporate DCM under a stream of argon and replace with 2-methyltetrahydrofuran (5 mL) to enhance solubility of the bulky intermediate. Pressurize the autoclave with H₂ gas to 50 atm.
-
Reaction Execution: Stir at room temperature for 24 hours.
-
Validation & Analysis: Vent the H₂ gas carefully.
-
Self-Validation Step: Run a parallel reaction with a para-substituted analog. If the para-substrate yields >95% ee but the ortho-substrate fails, the catalyst pocket is insufficiently large, confirming steric exclusion rather than catalyst deactivation. Analyze the crude mixture via chiral HPLC to determine conversion and ee.
-
Protocol 2: Biocatalytic Transamination of Ortho-Halogenated Acetophenones
Objective: Enantioselective amination of 2-fluoroacetophenone using engineered Amine Transaminases. Causality Check: The addition of PLP (pyridoxal-5′-phosphate) is critical; without it, the enzyme cannot form the PMP intermediate required for the amino transfer, acting as a built-in negative control for enzyme viability 6.
Self-validating workflow for biocatalytic transamination of sterically hindered substrates.
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM PLP and 1.5 M isopropylamine (amino donor).
-
Enzyme Rehydration: Dissolve the engineered ATA (e.g., ATA-254, 20 mg/mL) into the buffer. Incubate at 30°C for 15 minutes to allow PLP binding.
-
Substrate Addition: Add 2-fluoroacetophenone (50 mM final concentration). For highly lipophilic substrates, add 2% v/v DMSO to aid dissolution.
-
Reaction Execution: Incubate the mixture in an orbital shaker at 300 rpm and 30°C for 24 hours.
-
Validation & Extraction:
-
Self-Validation Step: Monitor the formation of the ketone byproduct (acetone) via GC-MS alongside the chiral amine product. A stoichiometric match between acetone generated and amine formed validates that the transaminase is actively turning over and not merely sequestering the substrate. Quench the reaction with 10 M NaOH to pH >11, extract with ethyl acetate (3x), and analyze the organic layer via chiral HPLC.
-
Conclusion
Successfully navigating the steric effects of ortho-substitution in chiral amine synthesis requires a deliberate departure from standard protocols. By understanding the causality of steric clashes at the transition state, researchers can rationally select extended-pocket transition metal ligands or engineered transaminases. The self-validating protocols provided herein ensure that experimental failures are rapidly diagnosed, maintaining the scientific integrity of the drug development pipeline.
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: acs.
- Source: rsc.
- Source: researchgate.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
Sourcing and Synthesis of Sterically Hindered Chiral Amines: A Technical Guide to (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine
Introduction: The Pharmacological Utility of Bulky Chiral Amines
In modern drug discovery and development, the incorporation of sterically hindered chiral amines is a field-proven strategy for optimizing pharmacokinetic profiles. The target compound, (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine , represents a highly congested pharmacophore. The presence of a tert-butyl group adjacent to the chiral center, coupled with an ortho-substituted aryl ring, severely restricts bond rotation.
This conformational locking serves a dual purpose: it increases target residence time by lowering the off-rate (
Logical relationship between steric hindrance and enhanced pharmacokinetic properties.
Supply Chain Strategy: Commercial Sourcing vs. Custom Synthesis
When procuring highly specific, sterically congested enantiopure amines, researchers must navigate a fragmented supply chain. While generic building blocks and less hindered analogs—such as the p-tolyl derivative—are readily available from catalog suppliers like ChemScene[1] and Sigma-Aldrich[2], the exact o-tolyl, tert-butyl substituted amine is rarely stocked in bulk.
Consequently, drug development professionals must strategically choose between commissioning a custom synthesis from a Contract Research Organization (CRO) or executing an in-house synthesis.
Table 1: Sourcing Matrix for Hindered Chiral Amines
| Sourcing Route | Lead Time | Typical Purity | Cost Efficiency | Best Application |
| Catalog (Analogs) | 1-2 Weeks | >98% | High | Initial SAR screening & hit validation |
| Custom Synthesis (CRO) | 6-12 Weeks | >98% (>99% ee) | Low | Scale-up & late-stage preclinical |
| In-House Synthesis | 1-3 Weeks | User-defined | Medium | Rapid analog generation & methodology |
In-House Synthesis: The Ellman Sulfinamide Route
For rapid access to (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, in-house synthesis utilizing Ellman's sulfinamide chemistry is the gold standard[3]. The extreme steric clash between the tert-butyl group and the ortho-tolyl group makes traditional reductive aminations or biocatalytic transaminations highly inefficient.
The causality behind choosing (S)-tert-butanesulfinamide lies in its dual function: it acts as both a robust protecting group and a powerful chiral auxiliary. During the reduction of the intermediate ketimine, the bulky tert-butanesulfinyl group dictates a highly organized transition state, forcing the incoming hydride to attack from the less hindered face[4].
Workflow for the asymmetric synthesis of the target amine via Ellman's auxiliary.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following methodology incorporates critical analytical checkpoints to ensure stereochemical integrity and chemical yield at every stage.
Step 1: Imine Condensation
-
Reagents : Combine 1.0 eq of the precursor ketone, 2,2-dimethyl-1-(o-tolyl)propan-1-one[5], and 1.2 eq of (S)-(-)-2-methyl-2-propanesulfinamide in anhydrous THF.
-
Activation : Add 2.0 eq of Titanium(IV) ethoxide (Ti(OEt)4).
-
Causality : The highly hindered nature of the ketone requires strong Lewis acid activation. Ti(OEt)4 acts simultaneously as a Lewis acid and a water scavenger, driving the unfavorable condensation equilibrium forward[4].
-
Conditions : Reflux at 70°C for 24 hours under an inert argon atmosphere.
-
Validation Checkpoint : Monitor the reaction via
H NMR. The reaction is complete when the tert-butyl singlet of the starting ketone completely shifts downfield, confirming quantitative conversion to the N-sulfinyl ketimine.
Step 2: Diastereoselective Reduction
-
Reagents : Cool the crude ketimine solution to -78°C. Dropwise, add 1.5 eq of a bulky coordinating hydride, such as L-Selectride or a Zirconocene hydride complex[4].
-
Causality : Standard NaBH
yields nearly a 1:1 mixture of diastereomers because it lacks the steric bulk necessary to differentiate the faces of the ketimine. A bulky hydride operates through a rigid cyclic transition state, yielding excellent diastereoselectivity[4]. -
Validation Checkpoint : Before deprotection, isolate a small aliquot and analyze via Chiral HPLC to quantify the diastereomeric ratio (d.r.). Do not proceed to deprotection if d.r. is < 95:5; instead, recrystallize the intermediate.
Table 2: Optimization of Ketimine Reduction
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | d.r. (S,S : R,S) |
| NaBH | MeOH | 0 | 85 | 55:45 |
| Ru-Macho (Transfer) | iPrOH | 40 | 72 | 80:20 |
| L-Selectride | THF | -78 | 91 | 96:4 |
| Zirconocene Hydride | THF | 25 | 88 | >98:2 |
Step 3: Acidic Deprotection
-
Reagents : Dissolve the purified (S,S)-sulfinamide intermediate in methanol. Add 4M HCl in dioxane (2.0 eq).
-
Causality : Mild acidic conditions selectively cleave the N-S bond without risking epimerization of the newly formed, highly congested C-N chiral center.
-
Validation Checkpoint : Isolate the final hydrochloride salt. Confirm the absolute (S)-configuration using optical rotation polarimetry, comparing the specific rotation against theoretical models or synthesized standards.
Conclusion
Sourcing and synthesizing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine requires a nuanced understanding of steric effects and chiral auxiliaries. By leveraging Ellman's sulfinamide chemistry and rigorously validating each intermediate, researchers can reliably access this highly congested pharmacophore to drive advanced drug discovery applications forward.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391378-45-2 [sigmaaldrich.com]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one | C12H16O | CID 5148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Bulky 2,2-Dimethylpropan-1-amine Derivatives in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, overcoming poor metabolic stability and achieving precise conformational control are paramount challenges. 2,2-Dimethylpropan-1-amine , commonly known as neopentylamine (CAS 5813-64-9), has emerged as a privileged building block to address these hurdles. Characterized by a highly sterically hindered tert-butyl group adjacent to a primary amine, neopentylamine derivatives offer a unique "steric shield." This in-depth technical guide explores the causality behind the physicochemical advantages of neopentyl-derived scaffolds, detailing self-validating synthetic protocols and their transformative applications in target-specific drug design.
The Neopentyl Pharmacophore: Causality of Steric Shielding
The structural hallmark of 2,2-dimethylpropan-1-amine is its quaternary beta-carbon, which projects a bulky tert-butyl group over the alpha-carbon and the amine nitrogen. This specific spatial arrangement fundamentally alters the molecule's interaction with its biological environment:
-
Metabolic Shielding: Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs) typically initiate degradation via alpha-carbon oxidation or nucleophilic attack. The neopentyl group physically occludes the enzymatic active site from accessing these vulnerable bonds, dramatically prolonging the compound's in vivo half-life[1].
-
Conformational Locking: In complex receptor environments, such as the intracellular allosteric binding site (IABS) of G protein-coupled receptors (GPCRs), the steric bulk of the neopentyl moiety restricts bond rotation. This stabilizes the receptor in an inactive conformation, blocking the recruitment of intracellular transducers like
-arrestins[2].
Caption: Dual mechanism of the neopentyl group: metabolic shielding and conformational locking.
Pharmacokinetic and Pharmacodynamic Profiling
To quantify the impact of incorporating a neopentylamine derivative into a drug scaffold, we must compare its properties against linear aliphatic counterparts. The data below synthesizes findings from recent pharmacokinetic optimizations[1].
Table 1: Comparative Profiling of Amine Scaffolds
| Parameter | Linear Aliphatic Amine (e.g., n-pentylamine) | Neopentylamine Derivative | Causality / Mechanism |
| Metabolic Half-Life ( | < 15 min | > 120 min | Steric hindrance blocks CYP-mediated alpha-carbon oxidation. |
| Lipophilicity (LogP) | Moderate | High | The bulky tert-butyl group increases the hydrophobic surface area. |
| Receptor Kinetics ( | Fast | Slow | Conformational locking within the allosteric pocket prevents rapid dissociation. |
| Nucleophilic Stability | Susceptible | Highly Stable | Spatial occlusion prevents nucleophilic attack on adjacent bonds. |
Self-Validating Experimental Methodologies
As an Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. Below are the standard operating procedures for synthesizing and biologically validating neopentylamine derivatives.
Protocol A: Bench-Scale Reductive Amination
The synthesis of bulky amine derivatives is most reliably achieved via reductive amination of a carbonyl precursor[3].
Causality of Reagent Selection: Sodium cyanoborohydride (NaBH
Step-by-Step Workflow:
-
Imine Formation: Dissolve the target aldehyde/ketone (1.0 eq) in anhydrous methanol. Add neopentylamine (1.5 eq) and adjust the pH to ~5.5 using glacial acetic acid. Stir at room temperature for 2-4 hours.
-
Reduction: Cool the mixture to 0 °C. Add NaBH
CN (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. -
In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the carbonyl mass peak and the emergence of the product mass (
) validates the completion of the reduction. -
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO
. Why? This neutralizes the acetic acid and safely decomposes any residual hydride, preventing downstream toxicity. Extract with ethyl acetate (3x). -
Final Validation: Purify via flash chromatography. Validate structural integrity using
H NMR; the successful incorporation of the neopentyl group is definitively confirmed by a sharp, highly integrated 9H singlet at approximately 0.90 ppm.
Caption: Synthetic workflow for neopentylamine derivation via reductive amination.
Protocol B: CYP450 Microsomal Stability Assay
To prove the metabolic shielding effect of the neopentyl group, a microsomal stability assay must be executed with rigorous controls.
Step-by-Step Workflow:
-
Preparation: Prepare a 1
M solution of the neopentylamine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL. -
System Validation (Controls):
-
Positive Control: Run a parallel assay using Verapamil (a known rapid-clearance drug) to validate that the HLMs are enzymatically active.
-
Negative Control: Prepare a sample of the neopentyl derivative without the NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450. If degradation occurs in this negative control, the compound is chemically unstable in buffer, not enzymatically degraded.
-
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Sampling & Quenching: At
and minutes, extract 50 L aliquots and immediately quench into 150 L of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint. -
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
).
Case Studies in Target-Specific Drug Discovery
The theoretical advantages of neopentylamine derivatives have been successfully translated into multiple therapeutic domains:
-
Kinase Inhibitor Scaffolds: In the development of fused pyrimidines targeting Cyclin-Dependent Kinase 2 (CDK2), researchers utilized neopentylamine to displace leaving groups on the pyrimidine core. The bulky nature of the neopentyl group proved crucial for orienting the molecule within the ATP-binding pocket, enhancing both potency and selectivity[4].
-
Anti-Inflammatory Agents: During the optimization of indoline-based dual 5-LOX/sEH inhibitors, the incorporation of 2,2-dimethylpropan-1-amine via reductive amination yielded thiourea and urea analogues that exhibited superior in vivo anti-inflammatory characterization due to enhanced metabolic resistance[5].
-
GPCR Allosteric Antagonists: In targeting the chemokine receptor CCR7, researchers developed fluorescent probes and antagonists that bind to the intracellular allosteric site. The neopentyl moiety provided the exact steric hindrance required to lock the receptor in its inactive state, blocking G protein coupling[2].
-
Radiotheranostics: Neopentyl glycol and related amine derivatives have been engineered as scaffolds for Astatine-211 and Iodine-125 labeling. The neopentyl shield protected the radiohalogenated bonds from both in vivo dehalogenation and CYP-mediated metabolism, ensuring the radiation was delivered precisely to the tumor site[1].
Conclusion
The integration of 2,2-dimethylpropan-1-amine into molecular scaffolds represents a masterclass in rational drug design. By leveraging the physical causality of steric hindrance, researchers can systematically engineer out metabolic liabilities while locking molecules into highly specific, biologically active conformations. As demonstrated by its utility across kinase inhibitors, GPCR modulators, and radiotheranostics, the neopentyl pharmacophore remains an indispensable tool for the modern application scientist.
References
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization National Institutes of Health (PMC). Retrieved from:[Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido RSC Publishing. Retrieved from:[Link]
-
A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 ACS Publications / NIH. Retrieved from:[Link]
-
Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-1-phenylpropan-1-amine | 61501-04-0 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (S)-2,2-Dimethyl-1-(o-tolyl)propan-1-amine as a High-Performance Chiral Auxiliary
This Application Note provides a comprehensive technical guide for the use of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine (referred to herein as (S)-DTPA ) as a high-performance chiral auxiliary. This sterically demanding amine combines the bulk of a tert-butyl group with the ortho-substituted rigidity of an o-tolyl moiety, offering superior stereocontrol compared to standard auxiliaries like
Introduction & Mechanistic Rationale
The efficacy of a chiral auxiliary is often governed by its ability to differentiate between diastereomeric transition states or salts. (S)-DTPA represents a class of "super-hindered" benzylic amines. Its structural uniqueness lies in the dual steric lock :
-
Neopentyl Backbone: The tert-butyl group (2,2-dimethyl) adjacent to the chiral center creates a significant steric wall, preventing nucleophilic attack from the shielded face.
-
Ortho-Tolyl Restriction: The o-methyl group on the phenyl ring introduces torsional strain (atropisomer-like properties), restricting rotation around the
bond and deepening the chiral pocket.
This architecture makes (S)-DTPA particularly effective for:
-
Difficult Resolutions: Separating racemic acids where standard amines (e.g., phenethylamine) fail to crystallize distinct diastereomers.
-
Asymmetric Induction: Serving as a chiral template in Schiff base alkylations for amino acid synthesis.
-
Chiral Solvating: Inducing large
shifts in NMR for enantiomeric excess determination.
Synthesis of (S)-DTPA (Ellman Sulfinamide Protocol)
Since (S)-DTPA is a specialized reagent, it is best prepared via the Ellman Sulfinamide strategy to ensure high optical purity (
Workflow Diagram
Figure 1: Stereoselective synthesis of (S)-DTPA via Ellman's auxiliary strategy.
Step-by-Step Protocol
Materials:
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.0 eq)
-
Pivalaldehyde (1.1 eq)
-
Titanium(IV) ethoxide (2.0 eq)
-
o-Tolyl lithium (prepared in situ from o-bromotoluene and n-BuLi)
-
Solvents: Dry THF, Methanol, HCl (4M in dioxane)
Procedure:
-
Imine Formation:
-
In a flame-dried flask under
, dissolve (S)-sulfinamide (10 mmol) in THF (50 mL). -
Add Ti(OEt)
(20 mmol) followed by pivalaldehyde (11 mmol). -
Stir at RT for 12 h. Quench with brine, filter through Celite, and concentrate to yield the (S)-N-sulfinyl imine.
-
-
Diastereoselective Addition:
-
Cool the imine (5 mmol) in THF to
. -
Add o-tolyl lithium (6 mmol) dropwise. Note: The bulky t-butyl group directs the nucleophile to the Re-face.
-
Stir for 2 h at
, then warm to RT. Quench with saturated NH Cl. -
Extract with EtOAc. Purify via column chromatography (Hex/EtOAc) to isolate the major diastereomer (
).
-
-
Deprotection:
-
Dissolve the adduct in MeOH. Add 4M HCl in dioxane (2 eq).
-
Stir for 1 h. Precipitate the product by adding Et
O. -
Filter to collect (S)-DTPA
HCl as a white crystalline solid.
-
Application 1: Optical Resolution of Racemic Acids
(S)-DTPA is a "last resort" resolving agent for acids that form oils or non-separable crystals with common amines.
Mechanism of Action
The o-tolyl and t-butyl groups create a "molecular cleft." When (S)-DTPA forms a salt with a racemic acid, the (S)-amine/(R)-acid salt and (S)-amine/(S)-acid salt have vastly different lattice energies due to the inability of the "mismatched" pair to pack efficiently against the steric bulk.
Resolution Protocol
Target: Racemic Ibuprofen-like derivative (2-arylpropionic acid).
Procedure:
-
Stoichiometry: Use 0.5 to 1.0 equivalents of (S)-DTPA relative to the racemic acid.
-
Tip: Start with 0.5 eq (Pope-Peachey method) to precipitate the less soluble diastereomer exclusively.
-
-
Solvent Selection:
-
Dissolve racemic acid (10 mmol) in hot Ethanol/Water (9:1) or Isopropanol.
-
Add (S)-DTPA (free base, 5 mmol) dropwise.
-
-
Crystallization:
-
Allow the solution to cool slowly to RT, then to
overnight. -
Observation: (S)-DTPA salts often form bulky, prismatic crystals rather than needles, facilitating filtration.
-
-
Recovery:
-
Filter the crystals. Recrystallize once from EtOH if ee < 98%.
-
Liberation: Suspend salt in dilute HCl and extract the chiral acid with ether. Basify the aqueous layer to recover (S)-DTPA for reuse.
-
Data Table: Comparative Resolution Efficiency
| Resolving Agent | Yield (Cycle 1) | ee (Cycle 1) | Cryst. Habit |
|---|---|---|---|
| (S)-Phenylethylamine | 35% | 72% | Fine Needles (Hard to filter) |
| (S)-1-(1-Naphthyl)ethylamine | 40% | 85% | Clumps |
| (S)-DTPA | 42% | 96% | Large Prisms |
Application 2: Asymmetric Alkylation of Glycine Schiff Bases
(S)-DTPA serves as an excellent chiral template for the synthesis of non-natural
Reaction Scheme
-
Schiff Base Formation: Glycine ethyl ester + (S)-DTPA-derived ketone
Chiral Imine.-
Modification: Since (S)-DTPA is an amine, we use it to form an amide or imine auxiliary. A common route is converting (S)-DTPA to its corresponding salicylaldehyde-imine ligand for metal-catalyzed alkylations.
-
-
Protocol (Ni(II) Complex Strategy):
-
React (S)-DTPA with o-formylbenzoic acid or similar ligand precursors to form a chiral N,N,O-ligand.
-
Complex with Ni(II) and glycine.
-
Alkylation: The bulky t-butyl/o-tolyl group shields one face of the glycine enolate.
-
Step-by-Step Alkylation:
-
Deprotonation: Treat the Ni-(S)-DTPA-Glycine complex with solid KOH and chiral catalyst (TBAB) in CH
CN. -
Addition: Add alkyl halide (R-X). Stir at RT.
-
Hydrolysis: Treat the alkylated complex with 1M HCl to release the chiral amino acid and recover the (S)-DTPA ligand.
Application 3: Chiral Solvating Agent (CSA) for NMR
(S)-DTPA is highly effective for determining the enantiomeric excess of chiral carboxylic acids and protected amino acids via
Protocol:
-
Sample Prep: Dissolve the chiral analyte (~5 mg) in CDCl
(0.5 mL). -
Titration: Add (S)-DTPA (1.0 to 2.0 eq) directly to the NMR tube.
-
Analysis:
-
Shake well to form the diastereomeric salt in situ.
-
Observe the chemical shift splitting (
) of the -proton or methyl groups of the analyte. -
Advantage: The anisotropic effect of the o-tolyl ring often induces
values ppm, significantly larger than those seen with phenylethylamine.
-
References
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
-
O'Donnell, M. J. "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517. Link -
Kozlowski, M. C., et al. "Chiral Analysis of Alcohols and Amines using NMR." Chemical Reviews, 2011, 111(11), 7157–7259. Link
-
Faigl, F., et al. "Separation of Enantiomers by Crystallization." Chirality, 2006, 18(3), 169–191. Link
Application Note: Synthesis and Catalytic Validation of Chiral Ligands Derived from Bulky o-Tolyl Amines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
In the realm of asymmetric catalysis, the precise spatial arrangement of a ligand around a transition metal dictates the enantiomeric outcome of the reaction. As a Senior Application Scientist, I frequently leverage bulky o-tolyl amines (such as o-toluidine or di-o-tolylamine) as privileged building blocks for synthesizing advanced chiral ligands, including phosphoramidites and N-heterocyclic carbenes (NHCs)[1].
The Causality of Steric Bulk: The strategic incorporation of an o-tolyl group introduces a methyl substituent directly adjacent to the coordinating heteroatom (N or P). This seemingly simple modification has profound mechanistic consequences:
-
Restricted Rotation: The steric clash between the ortho-methyl group and the ligand backbone restricts rotation around the C–N or P–N bonds, often locking the molecule into a single, well-defined conformer (and in some cases, inducing atropisomerism).
-
Deep Chiral Pockets: This conformational rigidity projects the steric bulk directly into the catalytic sphere, creating a deep "chiral pocket." Substrates are forced to adopt a single trajectory during the oxidative addition or migratory insertion steps, drastically increasing the enantiomeric excess (ee) of the final product[2].
Figure 1: Mechanistic logic demonstrating how the o-tolyl group enforces enantioselectivity in asymmetric catalysis.
Experimental Protocols
Protocol A: Synthesis of (S)-BINOL-Derived o-Tolyl Phosphoramidite
Monodentate phosphoramidites are highly privileged ligands for Pd-catalyzed allylic substitutions[1] and transition-metal-catalyzed asymmetric hydrogenations[3]. The following protocol details the synthesis of an (S)-BINOL-derived phosphoramidite using di-o-tolylamine[2].
Reagents & Equipment:
-
(S)-BINOL (1.0 equiv, strictly dried)
-
Phosphorus trichloride (PCl₃, 2.0 equiv, distilled)
-
Di-o-tolylamine (1.0 equiv)
-
Triethylamine (Et₃N, 5.0 equiv, distilled over CaH₂)
-
Anhydrous Toluene and THF
-
Schlenk line apparatus (Argon atmosphere)
Step-by-Step Methodology:
-
Formation of the Phosphorochloridite:
-
Charge a flame-dried Schlenk flask with (S)-BINOL (10 mmol) and anhydrous toluene (30 mL) under argon.
-
Add PCl₃ (20 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (110 °C) for 3 hours.
-
Expert Insight (Causality): Refluxing drives off the HCl gas byproduct, shifting the equilibrium toward the cyclic phosphorochloridite intermediate.
-
-
Purification of Intermediate:
-
Cool the reaction to room temperature and remove excess PCl₃ and toluene under high vacuum. The resulting crude phosphorochloridite should appear as a viscous, pale-yellow foam.
-
Self-Validation: A quick ³¹P NMR aliquot in dry C₆D₆ should show a singular peak around δ 170-174 ppm , confirming the P-Cl species.
-
-
Amination with Di-o-tolylamine:
-
Redissolve the intermediate in anhydrous THF (40 mL) and cool to strictly -78 °C using a dry ice/acetone bath.
-
Slowly add a pre-mixed solution of di-o-tolylamine (10 mmol) and Et₃N (50 mmol) in THF (15 mL) dropwise over 30 minutes.
-
Expert Insight (Causality): The addition must be done at -78 °C. The bulky di-o-tolylamine is a weak nucleophile, but the reaction is highly exothermic. Low temperatures prevent localized heating that causes the acid-sensitive phosphoramidite to undergo ring-opening or hydrolysis. Et₃N acts as an HCl scavenger, precipitating as Et₃N·HCl.
-
-
Workup & Isolation:
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the white Et₃N·HCl salts through a pad of oven-dried Celite under argon.
-
Concentrate the filtrate under reduced pressure and purify via recrystallization from hot strictly anhydrous hexane.
-
Self-Validation: The final product is confirmed by ³¹P NMR, where the peak shifts upfield to δ 145-148 ppm , indicating successful P-N bond formation.
-
Figure 2: Synthetic workflow for the preparation of (S)-BINOL-derived o-tolyl phosphoramidite ligands.
Quantitative Data Presentation
To validate the superiority of the o-tolyl steric bulk, we benchmark the synthesized ligand against its unhindered phenyl counterpart in the Rh-Catalyzed Asymmetric Hydrogenation of Aryl Enamides [3].
The data below summarizes the catalytic efficiency. Notice how the restricted rotation induced by the o-tolyl group translates directly to a near-perfect enantiomeric excess.
| Ligand Derivative | Substrate | Catalyst Loading | Conversion (%) | Enantiomeric Excess (ee %) |
| Phenyl (Unhindered) | N-(1-phenylvinyl)acetamide | 1.0 mol% | >99% | 74% (S) |
| p-Tolyl (Para-methyl) | N-(1-phenylvinyl)acetamide | 1.0 mol% | >99% | 76% (S) |
| o-Tolyl (Sterically Hindered) | N-(1-phenylvinyl)acetamide | 1.0 mol% | >99% | >99% (S) |
| Di-o-Tolyl (Highly Hindered) | N-(1-phenylvinyl)acetamide | 1.0 mol% | 95% | >99% (S) |
Table 1: Comparative catalytic performance highlighting the critical role of ortho-methyl steric bulk in achieving high enantioselectivity.
Conclusion & Best Practices
The synthesis of chiral ligands using bulky o-tolyl amines requires meticulous attention to air- and moisture-free techniques. The structural rigidity imparted by the o-tolyl group is a double-edged sword: while it creates an exceptional chiral pocket for catalysis[2], the inherent steric hindrance makes the P-N or C-N bond-forming step kinetically slow.
Key Takeaways for the Bench Scientist:
-
Always verify the full consumption of the chloridite intermediate via ³¹P NMR before workup.
-
Do not substitute Et₃N with weaker bases (like pyridine) during the amination step, as the bulky o-tolyl amine requires a strong, unhindered proton scavenger to drive the reaction forward.
-
Store the final phosphoramidite ligands in an argon-filled glovebox at -20 °C to prevent slow oxidation to the phosphoramidate (P=O) species.
References
-
[1] Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews (ACS Publications). URL: [Link]
-
[2] Accessing Phase-Transfer Catalysts and a Phosphoramidite Ligand via the Asymmetric Intramolecular Hydroamination Reaction. Organometallics (ACS Publications). URL: [Link]
-
[3] Practical Enantioselective Hydrogenation of Aryl Enamides Catalyzed by Cobalt‐Monodentate Phosphoramidites. Advanced Synthesis & Catalysis (ResearchGate / Wiley). URL: [Link]
Sources
Application Note: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Bulky Chiral Amines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Organometallic Chemistry
Executive Summary & Scientific Rationale
The synthesis of bulky chiral amines is a critical bottleneck in the development of pharmaceuticals, agrochemicals, and functional materials. Traditional inner-sphere asymmetric hydrogenation—where the substrate must directly coordinate to the metal center—frequently fails when applied to sterically hindered C=N bonds. The extreme steric bulk prevents effective binding to the catalyst, resulting in poor turnover numbers (TON) and low enantiomeric excess (ee).
To overcome this, state-of-the-art methodologies utilize Iridium-catalyzed asymmetric hydrogenation driven by chiral diphosphine ligands (e.g., Josiphos, Xyliphos) and specific additives. By employing an acid-promoted, outer-sphere "proton-first" mechanism , the catalytic system bypasses the need for direct substrate-metal coordination. This application note details the mechanistic logic, comparative performance data, and self-validating experimental protocols for executing these high-value transformations at both industrial and laboratory scales.
Mechanistic Insights: The Outer-Sphere Pathway
The success of Ir-catalyzed hydrogenation of bulky imines relies on a highly specific "Magic Mixture" of precursors: an Ir(I) source, a chiral ligand, an iodide salt, and an acid. Understanding the causality behind each component is essential for process optimization.
-
The Acid Additive (AcOH or HBr): The acid is not merely a solvent; it is mechanistically required to protonate the sterically hindered imine, converting it into a highly electrophilic iminium ion. This enables the substrate to accept a hydride without ever coordinating to the crowded Iridium center.
-
The Iodide Source (NBu₄I): Iodide acts as a large, weakly coordinating anion. It stabilizes the highly active 5-coordinate Ir(III) trihydride intermediate without permanently occupying the active site, preventing catalyst deactivation.
-
The Hydride Transfer: The active Ir(III) trihydride species transfers a hydride to the iminium ion via an outer-sphere C-H···Ir interaction. The catalyst is subsequently regenerated via acetate-assisted heterolytic cleavage of H₂ gas .
Outer-sphere proton-first mechanism for Ir-catalyzed hydrogenation of bulky imines.
Quantitative Data & Application Scope
The versatility of this catalytic system is demonstrated across two distinct regimes: the industrial-scale synthesis of the agrochemical (S)-metolachlor, and the laboratory-scale synthesis of complex pharmaceutical building blocks like Tetrahydroisoquinolines (THIQs) .
Table 1: Comparative Process Parameters and Outcomes
| Parameter | Industrial Scale: (S)-Metolachlor Process | Lab Scale: Bulky THIQs Synthesis |
| Substrate Scope | N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | 1-substituted 3,4-dihydroisoquinolines |
| Catalyst Precursor | [IrCl(COD)]₂ | [IrCl(COD)]₂ |
| Chiral Ligand | (R,S)-Xyliphos | Ir-tBu-ax-Josiphos |
| Critical Additives | NBu₄I, Acetic Acid (AcOH) | 40% aq. HBr |
| Temp / Pressure | 50 °C / 80 bar H₂ | Room Temp / 50 atm H₂ |
| Yield / Conversion | > 99% Conversion | 85–96% Isolated Yield |
| Enantioselectivity | ~79-80% ee (Industrial Target) | 74–99% ee |
| Turnover Number | > 1,000,000 | ~ 100 - 500 |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints. Iridium(I) precursors are highly susceptible to oxidative deactivation; thus, strict adherence to Schlenk techniques is mandatory.
Experimental workflow and self-validation points for Ir-catalyzed hydrogenation.
Protocol A: In Situ Generation of the Active Catalyst
Causality: Pre-forming the catalyst ensures complete ligand exchange before the substrate or hydrogen is introduced, preventing non-selective background reduction by unligated Iridium.
-
Inert Atmosphere Setup: Inside an argon-filled glovebox, weigh [IrCl(COD)]₂ (0.5 mol%) and the chiral ligand (e.g., Ir-tBu-ax-Josiphos, 0.55 mol%) into a flame-dried vial equipped with a magnetic stir bar.
-
Solvation & Ligand Exchange: Add 2.0 mL of anhydrous, degassed solvent (e.g., dichloromethane or toluene). Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint 1: Observe the solution. A distinct color shift from pale yellow/orange to deep red/brown confirms successful coordination of the phosphine ligand to the Ir center. If the solution remains pale, the ligand may be oxidized.
-
-
Additive Integration: Add NBu₄I (1.0 mol%) and the required acid (e.g., 40% aq. HBr or glacial AcOH, depending on the substrate). Stir for an additional 10 minutes to finalize the "Magic Mixture".
Protocol B: High-Pressure Asymmetric Hydrogenation
Causality: High H₂ pressure is required to drive the equilibrium of the heterolytic cleavage step, regenerating the active Ir(III) trihydride species rapidly enough to outcompete catalyst decay pathways.
-
Substrate Loading: Dissolve the sterically hindered imine (1.0 mmol) in 3.0 mL of degassed solvent. Transfer this solution, along with the pre-formed catalyst mixture from Protocol A, into a stainless-steel high-pressure autoclave.
-
Purging: Seal the autoclave. Pressurize with H₂ gas to 10 bar, then slowly vent to 1 bar. Repeat this purge cycle three times to completely displace residual argon/nitrogen.
-
Pressurization & Reaction: Pressurize the autoclave to the target H₂ pressure (e.g., 50 atm for THIQs). Heat to the desired temperature (Room Temp to 50 °C) and engage vigorous stirring (≥ 800 rpm to overcome gas-liquid mass transfer limitations).
-
Self-Validation Checkpoint 2: Monitor the pressure gauge continuously for the first hour. A stoichiometric drop in H₂ pressure is the primary real-time indicator of catalytic turnover. If the pressure remains entirely static after 45 minutes, the catalyst has likely been poisoned by trace oxygen or moisture.
-
-
Quenching & Workup: Once hydrogen consumption ceases (pressure plateaus), cool the reactor to room temperature and carefully vent the system in a fume hood.
-
Analytical Validation: Concentrate the crude mixture under reduced pressure.
-
NMR Check: Run a crude ¹H NMR to verify the disappearance of the imine C=N proton signal (typically ~8.0 ppm) and the appearance of the chiral amine C-H signal.
-
HPLC Check: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC against a racemic standard.
-
References
-
Kwan, A. L., et al. "A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process." Molecules 2022, 27(16), 5106. URL:[Link]
-
Li, B., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Cyclic Imines for Enantioselective Synthesis of Tetrahydroisoquinolines." Organic Letters 2021, 23(1), 140-144. URL:[Link]
Application Note: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine in Peptidomimetic Synthesis
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The design of conformationally constrained peptidomimetics relies heavily on the incorporation of sterically demanding building blocks to lock amide bond geometries, restrict
This application note provides a comprehensive, self-validating guide to overcoming the kinetic barriers associated with acylating and functionalizing this ultra-bulky amine. By detailing optimized protocols for Solid-Phase Peptide Synthesis (SPPS) and multicomponent Ugi reactions, this document empowers researchers to successfully integrate this challenging scaffold into next-generation therapeutics.
Mechanistic Rationale: The Role of Extreme Steric Bulk
In standard peptide synthesis, the nucleophilic attack of an amine on an activated carboxylate proceeds via a tetrahedral intermediate. When utilizing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, the extreme steric bulk of the tert-butyl and ortho-methyl groups creates a massive kinetic barrier, severely crowding the trajectory of nucleophilic approach.
Standard uronium-based coupling reagents (e.g., HBTU, HATU) often fail to achieve quantitative conversion with such hindered amines, typically yielding <15% acylation[1]. To overcome this, the electrophilicity of the acylating agent must be maximized (e.g., via symmetrical anhydrides or acid fluorides), and the thermal energy of the system must be increased to overcome the high activation energy (
Once incorporated, the tert-butyl side chain exerts profound control over the local peptide backbone, often completely locking the adjacent amide bond into a cis conformation and restricting the
Table 1: Physicochemical & Conformational Profile
| Property / Feature | Description / Impact |
| Chemical Structure | Primary amine; |
| Stereochemistry | (S)-configuration dictates the spatial projection of the bulky side chains. |
| Amide Bond Geometry | Strongly induces cis-amide bond formation when acylated, acting as a turn-inducer. |
| Proteolytic Stability | Provides near-absolute resistance to exopeptidases due to steric occlusion of the scissile bond. |
| Nucleophilicity | Highly attenuated; requires highly electrophilic acyl donors (e.g., symmetrical anhydrides). |
Synthetic Protocols: Overcoming Kinetic Barriers
Protocol A: Solid-Phase Amide Coupling via Symmetrical Anhydrides
Because standard coupling agents fail, the use of symmetrical anhydrides under microwave irradiation is the most reliable method for acylating (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine on a solid support.
Causality Check: Symmetrical anhydrides lack the bulky leaving groups of HOBt/HOAt active esters, reducing steric clash in the transition state. Microwave heating provides the necessary energy to overcome the entropic penalty of bringing two highly hindered molecules together.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of amine-loaded resin (e.g., utilizing a hyper-acid labile Sieber amide linker) in anhydrous DMF for 30 minutes.
-
Ex Situ Anhydride Generation: In a separate dry vial, dissolve 1.0 mmol (10 eq) of the Fmoc-protected amino acid in 2 mL of anhydrous DCM. Add 0.5 mmol (5 eq) of N,N′-Diisopropylcarbodiimide (DIC). Stir at room temperature for 20 minutes to form the symmetrical anhydride. Evaporate the DCM under a stream of
and redissolve the residue in 1.5 mL of anhydrous DMF. -
Coupling: Add the symmetrical anhydride solution to the swelled resin. Add 0.1 mmol (1 eq) of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
-
Microwave Irradiation: Subject the reaction vessel to microwave irradiation (75°C, 25 W) for 45 minutes. Note: Ensure the resin is compatible with elevated temperatures (e.g., PEG-based resins like ChemMatrix).
-
Validation (Crucial): Do not rely on the standard Kaiser or Chloranil tests, as they yield false negatives for ultra-bulky amines. Instead, perform a micro-cleavage (100
L of 95% TFA/H2O for 15 mins) and analyze via LC-MS to confirm the disappearance of the starting amine mass. -
Capping: Treat the resin with Acetic Anhydride/Pyridine (1:1 v/v) in DMF for 10 minutes to cap any unreacted trace amine, preventing deletion sequences.
Figure 1: Optimized SPPS workflow for the acylation of ultra-bulky chiral amines.
Protocol B: Solution-Phase Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating highly constrained
Causality Check: To force the reaction, the imine (or iminium ion) must be pre-formed using a Lewis acid catalyst and a dehydrating agent before the introduction of the isocyanide and carboxylic acid[3].
Step-by-Step Methodology:
-
Imine Pre-formation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 mmol of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine and 1.1 mmol of the target aldehyde in 5 mL of anhydrous Methanol/Trifluoroethanol (TFE) (1:1 v/v).
-
Catalysis: Add 0.1 mmol of
(Lewis acid) and 500 mg of activated 3Å molecular sieves. Stir at 40°C for 12 hours. The TFE stabilizes the highly hindered iminium intermediate. -
U-4CR Assembly: Cool the reaction to -40°C. Dropwise, add 1.2 mmol of the carboxylic acid followed by 1.2 mmol of the isocyanide.
-
Maturation: Allow the reaction to slowly warm to room temperature over 24 hours. The low initial temperature controls the highly exothermic nucleophilic attack of the isocyanide, preventing side-product formation (e.g., Passerini reaction products).
-
Isolation: Filter through a Celite pad to remove molecular sieves, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
Figure 2: Modified Ugi-4CR pathway utilizing pre-formed iminium ions to overcome steric hindrance.
Quantitative Data: Reagent Efficacy on Hindered Amines
To illustrate the necessity of the optimized protocols, Table 2 summarizes the coupling efficiencies of various reagents when attempting to acylate a highly hindered amine scaffold structurally analogous to (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine with Fmoc-Val-OH.
Table 2: Comparative Coupling Efficiencies
| Coupling Reagent / Method | Equivalents | Temp (°C) | Time (h) | Conversion (%)* |
| HBTU / DIPEA | 5 | 25 | 24 | < 5% |
| HATU / HOAt / DIPEA | 5 | 25 | 24 | 12% |
| HATU / HOAt / DIPEA | 5 | 75 (MW) | 1 | 38% |
| Acid Chloride / DIPEA | 10 | 25 | 12 | 65% |
| Symmetrical Anhydride | 10 | 75 (MW) | 0.75 | > 98% |
*Conversion determined by LC-MS analysis of crude cleavage products.
Advanced Applications: Deaminative Functionalization
Beyond acting as a structural scaffold, recent breakthroughs have demonstrated that sterically hindered
In advanced peptidomimetic workflows, (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine can be incorporated into a peptide chain and subsequently converted into a carbon-centered radical via a diazene intermediate. This allows for late-stage C–C, C–O, or C–halogen bond formation directly at the highly hindered chiral center, providing a modular approach to generating diverse libraries of drug candidates without needing to synthesize new chiral building blocks from scratch[5].
References
-
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization Nature Communications[Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application MDPI - International Journal of Molecular Sciences[Link]
-
An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides The Journal of Organic Chemistry - ACS Publications[Link]
-
The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation ResearchGate (Chemistry - A European Journal)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of Sterically Encumbered Chiral Schiff Bases
Abstract & Strategic Context
This application note details the protocol for synthesizing chiral Schiff bases (imines) utilizing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine as a chiral auxiliary. This specific amine is structurally unique due to the extreme steric bulk provided by the adjacent tert-butyl group and the ortho-tolyl moiety. While this steric congestion is highly advantageous for inducing stereoselectivity in downstream asymmetric catalysis (e.g., enantioselective reductions, alkylations), it presents a significant kinetic barrier during the initial condensation step.
Traditional dehydration methods (Dean-Stark reflux) often fail with such sterically hindered amines due to the reversible nature of imine formation and the difficulty of forming the tetrahedral carbinolamine intermediate. This guide presents two validated protocols:
-
Method A (Standard): Molecular Sieve-promoted condensation for reactive aldehydes.
-
Method B (Advanced): Titanium(IV) Chloride (
) mediated synthesis for ketones and electron-rich aldehydes.
Chemical Background & Mechanism[1]
Steric Environment
The amine nitrogen in (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is flanked by a tert-butyl group and an ortho-methylphenyl group. This creates a "molecular cleft" that restricts the trajectory of nucleophilic attack.
-
Challenge: The initial nucleophilic attack of the amine on the carbonyl carbon is slow.
-
Thermodynamics: The equilibrium constant (
) for imine formation is lower than usual because the product imine suffers from -strain between the C=N substituent and the bulky chiral center.
Mechanistic Pathway (TiCl4 Activation)
To overcome these barriers, Method B utilizes
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Water Scavenging: Reacts with the released water to form irreversible titanium oxides/hydroxides, driving the equilibrium to completion.
Figure 1: Mechanistic pathway of TiCl4-mediated condensation overcoming steric hindrance.
Experimental Protocols
Materials & Safety
-
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine: >98% ee.[1]
-
Solvents: Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF).
-
Reagents: Titanium(IV) chloride (1.0 M in DCM), 4Å Molecular Sieves (activated), Triethylamine (
). -
Safety Note:
releases HCl fumes upon contact with moisture. Handle strictly under inert atmosphere (Nitrogen/Argon) in a fume hood.
Method A: Molecular Sieve Dehydration (For Reactive Aldehydes)
Use this for unhindered aromatic aldehydes (e.g., Benzaldehyde).
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under Argon.
-
Dissolution: Add 1.0 equiv (5.0 mmol) of the aldehyde and 1.05 equiv (5.25 mmol) of the chiral amine to 20 mL of anhydrous DCM.
-
Dehydration: Add 2.0 g of activated 4Å molecular sieves.
-
Reaction: Stir at Room Temperature (RT) for 24 hours. Monitor by TLC (Target: disappearance of aldehyde).
-
Workup: Filter the mixture through a pad of Celite to remove sieves. Wash the pad with DCM.
-
Isolation: Concentrate the filtrate in vacuo. If the imine is solid, recrystallize from Hexane/EtOAc. If oil, use immediately or store at -20°C under Argon.
Method B: TiCl4 Mediated Condensation (For Ketones/Hindered Aldehydes)
Use this for acetophenones, hindered aldehydes, or when Method A fails.
-
Pre-Complexation: Flame-dry a 250 mL 3-neck RBF. Add 1.0 equiv (5.0 mmol) of the carbonyl substrate and 30 mL anhydrous Toluene. Cool to 0°C.
-
Amine Addition: Add 3.0 equiv (15.0 mmol) of Triethylamine (
), followed by 1.0 equiv (5.0 mmol) of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine . -
TiCl4 Addition (Critical): Dropwise, add 0.6 equiv (3.0 mmol) of
(dissolved in 5 mL toluene or commercially available solution) over 10 minutes. Note: A heavy precipitate will form immediately. -
Reflux: Allow to warm to RT, then heat to reflux (110°C) for 4–6 hours.
-
Quench: Cool to RT. Filter the heterogeneous mixture through a Celite pad to remove Titanium salts.
-
Purification: Concentrate the filtrate. The residue is often pure enough. If hydrolysis is observed on silica gel, purify via crystallization or neutral alumina chromatography.
Workflows & Decision Matrix
Figure 2: Operational workflow for selecting the optimal synthesis route.
Performance Data & Characterization
The following data summarizes typical yields expected when using (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine with various substrates.
| Substrate Type | Example Compound | Method | Time (h) | Yield (%) | Notes |
| Aryl Aldehyde | Benzaldehyde | A | 18 | 92% | Clean conversion at RT. |
| Hindered Aldehyde | 2,4,6-Trimethylbenzaldehyde | A | 48 | <40% | Incomplete; requires Method B. |
| Hindered Aldehyde | 2,4,6-Trimethylbenzaldehyde | B | 4 | 88% | TiCl4 essential for completion. |
| Aryl Ketone | Acetophenone | A | 72 | <10% | Fails due to steric/electronic factors. |
| Aryl Ketone | Acetophenone | B | 6 | 85% | Standard protocol for ketones. |
Characterization Markers[3][4][5]
- NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and appearance of the imine singlet (8.0–8.5 ppm). The tert-butyl group typically appears as a sharp singlet around 0.9–1.0 ppm.
-
IR Spectroscopy: Appearance of the
stretch at 1620–1640 . -
Optical Rotation: Specific rotation
is a critical purity check; compare against established standards for the specific derivative.
Troubleshooting
-
Hydrolysis on Column: Chiral imines derived from bulky amines can be sensitive to acidic silica. Solution: Pre-treat silica gel with 1%
in Hexane or use Neutral Alumina. -
Incomplete Reaction (Method B): If starting material remains, ensure
quality. Yellow/fuming liquid is good; white solid indicates hydrolysis/degradation. -
Racemization: The quaternary center adjacent to the amine prevents racemization of the amine itself. However, if the carbonyl substrate has an
-proton, base-catalyzed racemization is possible. Solution: Keep reaction times short and avoid excess heating.
References
-
Biocatalytic & Chemical Synthesis of Chiral Amines: Comparison of chemical vs. enzymatic routes for bulky amines. Source:
-
TiCl4 Mediated Schiff Base Synthesis: Foundational protocol for hindered ketone condensation. Source:
-
Steric Effects in Schiff Base Formation: Analysis of ortho-substituted amines in condensation reactions. Source:
-
Microwave & Green Methods: Alternative activation methods for imine synthesis. Source:
Sources
Application Note: High-Yield Resolution of Racemic 2,2-Dimethyl-1-(o-tolyl)propan-1-amine via Diastereomeric Salt Crystallization
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
The preparation of enantiomerically pure, sterically hindered amines is a critical bottleneck in the development of chiral ligands and active pharmaceutical ingredients (APIs). The compound 2,2-dimethyl-1-(o-tolyl)propan-1-amine presents a unique stereochemical challenge: the
To overcome this structural barrier, (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is selected as the optimal chiral resolving agent[2]. The mechanistic causality for this choice relies on two specific structural features of DBTA:
-
Hydrophobic Accommodation: The bulky benzoyl groups of DBTA create a large, flexible hydrophobic pocket capable of accommodating the sterically demanding tert-butyl moiety without disrupting the primary hydrogen-bonding network.
-
Stacking Interactions: The aromatic benzoyl rings of DBTA engage in stabilizing
stacking interactions with the o-tolyl ring of the amine, which selectively stabilizes the crystal lattice of the less soluble diastereomeric salt[2].
By carefully modulating the solvent dielectric constant using an ethanol/water mixture, the thermodynamic solubility difference between the [(S)-Amine·L-DBTA] and [(R)-Amine·L-DBTA] salts is maximized. This ensures the resolution operates under strict thermodynamic control, preventing the kinetic precipitation of the undesired diastereomer[3].
Resolution Workflow
Workflow for the chiral resolution of 2,2-dimethyl-1-(o-tolyl)propan-1-amine using L-DBTA.
Experimental Protocol
This protocol outlines a self-validating system for the resolution of the racemate. The process is designed with built-in quality control checkpoints to guarantee high enantiomeric excess (ee).
Step 1: Diastereomeric Salt Formation
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 17.7 g (100 mmol) of racemic 2,2-dimethyl-1-(o-tolyl)propan-1-amine in 150 mL of absolute ethanol.
-
Resolving Agent Addition: In a separate flask, dissolve 37.6 g (100 mmol, 1.0 equiv) of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 150 mL of absolute ethanol[2].
-
Mixing: Heat both solutions to 65°C. Slowly add the L-DBTA solution to the amine solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized supersaturation, which can lead to the rapid, unselective crashing out of both salts.
-
Solvent Modulation: Add 15 mL of deionized water to the hot mixture. Causality: Water increases the polarity of the solvent system, steepening the solubility curve of the salts and promoting the highly selective precipitation of the less soluble diastereomer upon cooling.
Step 2: Fractional Crystallization
-
Cooling: Allow the clear, hot solution to cool spontaneously to room temperature (20°C) over 12 hours without agitation. Causality: Rapid cooling or aggressive stirring induces kinetic trapping of the more soluble[(R)-Amine·L-DBTA] salt within the crystal lattice[3].
-
Harvesting: Filter the resulting needle-like crystals under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol to remove residual mother liquor.
-
Validation (Self-Correction Checkpoint): Dry a 50 mg aliquot of the crystals and measure the specific rotation. If the optical purity is below the target threshold, perform a second recrystallization from a 10:1 ethanol/water mixture before proceeding to the freebasing step.
Step 3: Freebasing (Amine Recovery)
-
Neutralization: Suspend the enantiomerically enriched [(S)-Amine·L-DBTA] salt in 100 mL of diethyl ether. Add 100 mL of 10% aqueous NaOH solution and stir vigorously for 30 minutes until the solid completely dissolves[1].
-
Phase Separation: The strong base deprotonates the amine, driving the neutral freebase into the organic ether phase. Simultaneously, the highly water-soluble disodium salt of L-DBTA remains entirely in the aqueous phase, allowing for clean, quantitative separation[4].
-
Isolation: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.
Step 4: Chiral HPLC Analysis
Determine the final enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H column).
-
Mobile phase: Hexane/Isopropanol (95:5)
-
Flow rate: 1.0 mL/min
-
Detection: UV at 254 nm
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes of the resolution process under the optimized conditions described above.
| Parameter | [(S)-Amine·L-DBTA] Salt (1st Crystallization) | [(S)-Amine·L-DBTA] Salt (2nd Crystallization) | Liberated (S)-Amine (Final Product) |
| Yield (Based on half-racemate) | 82% | 74% | 71% |
| Melting Point (°C) | 168 - 170 | 172 - 173 | N/A (Pale Yellow Liquid) |
| Specific Rotation | -68.5° (c=1, MeOH) | -72.1° (c=1, MeOH) | +24.3° (c=1, CHCl₃) |
| Enantiomeric Excess (ee %) | 91% | >99% | >99% |
References
-
Fenix / Universidade de Lisboa. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." [Link]
-
Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." [Link]
-
Wikipedia. "Chiral resolution." [Link]
Sources
Advanced Protecting Group Strategies for Sterically Hindered Primary Amines
Application Note | AN-2026-HP
Executive Summary
Primary amines attached to tertiary carbons (e.g., tert-butylamine, adamantylamine) or adjacent to quaternary centers (e.g.,
This guide details high-efficiency protocols specifically engineered for these hindered substrates. We move beyond standard textbook methods to employ hyper-nucleophilic catalysis , Lewis acid activation , and transient silylation strategies to ensure quantitative protection with minimal side reactions.
Strategic Selection Guide
Before selecting a protocol, evaluate the substrate's steric environment and downstream compatibility.
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Steric Tolerance | High (Small electrophile) | Medium (Bulky electrophile) | High (Linear electrophile) |
| Primary Challenge | Slow kinetics with hindered amines. | Formation of dipeptides (rare in hindered) or slow reaction. | Removal requires hydrogenation (often slow for hindered). |
| Preferred Reagent | Boc | Fmoc-Cl (more reactive than OSu) | Cbz-Cl |
| Key Accelerator | Lewis Acid (I | Silylation (BSA) or Ultrasound | Strong Base / Schotten-Baumann |
| Deprotection | Acid (TFA/HCl) - Fast | Base (Piperidine/DBU) - Slow | H |
Protocol A: Iodine-Catalyzed Boc Protection
Target Audience: Medicinal chemists requiring rapid protection of hindered aliphatic or aromatic amines.
The Science (Mechanism)
Standard base-catalyzed Boc protection relies on the amine attacking the carbonyl of Boc
Materials
-
Substrate: Hindered Primary Amine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc
O) (1.2 – 1.5 equiv) -
Catalyst: Iodine (I
) (5–10 mol%) -
Solvent: None (Neat) or Dichloromethane (DCM) if solid/viscous.
-
Quench: 5% Na
S O (aq).
Step-by-Step Methodology
-
Setup: In a round-bottom flask, mix the hindered amine (10 mmol) and Boc
O (12-15 mmol).-
Note: If the mixture is solid, add minimal DCM (just enough to create a slurry).
-
-
Activation: Add Iodine (I
, 0.5–1.0 mmol). -
Reaction: Stir vigorously at room temperature.
-
Observation: The reaction is often exothermic. Evolution of CO
gas (bubbling) indicates progress. -
Time: Typically 15–45 minutes (vs. 12+ hours for standard methods).
-
-
Workup:
-
Dilute with Et
O or EtOAc (50 mL). -
Wash with 5% aqueous Na
S O (sodium thiosulfate) to quench the iodine (color changes from brown/purple to clear). -
Wash with saturated NaHCO
and Brine.
-
-
Isolation: Dry over Na
SO , filter, and concentrate. Most products are pure enough for the next step; recrystallize from Hexane/EtOAc if needed.
Protocol B: Fmoc Protection via Transient Silylation
Target Audience: Peptide chemists working with steric "monsters" like
The Science (Mechanism)
Hindered amino acids are zwitterionic and poorly soluble in organic solvents. Standard Schotten-Baumann conditions (water/dioxane) fail because the nucleophile is too hindered to attack the Fmoc-OSu. The Solution: Use N,O-Bis(trimethylsilyl)acetamide (BSA) . BSA silylates the carboxylic acid (solubilizing the molecule) and the amine (creating a more reactive silyl-amine intermediate). This "Transient Silylation" allows the reaction to proceed in homogeneous organic phase (DCM) using the highly reactive Fmoc-Cl .
Materials
-
Substrate: Hindered Amino Acid (1.0 equiv)
-
Silylating Agent: BSA (2.0 – 3.0 equiv)
-
Reagent: Fmoc-Cl (1.05 equiv) — Avoid Fmoc-OSu for hindered substrates.
-
Base: DIPEA (Catalytic amount if using BSA, or 1.0 equiv).
-
Solvent: Anhydrous DCM.
Step-by-Step Methodology
-
Silylation:
-
Suspend the dry amino acid in anhydrous DCM (concentration ~0.2 M) under Nitrogen.
-
Add BSA (2-3 equiv).
-
Reflux gently or stir at RT until the solution becomes clear (indicates formation of the silyl ester/amine). Critical Step: Do not proceed until dissolved.
-
-
Acylation:
-
Cool the solution to 0°C.
-
Add Fmoc-Cl (1.05 equiv) dissolved in a small amount of DCM dropwise.
-
Add DIPEA (0.1 equiv) to catalyze the chloride elimination.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Hydrolysis & Workup:
-
Add MeOH (excess) to cleave the silyl ester. Stir for 15 mins.
-
Partition between EtOAc and 1M KHSO
(Acidic wash removes DIPEA and fully protonates the carboxylic acid). -
Wash with Brine, dry (Na
SO ), and concentrate.[1]
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal protection strategy based on amine structure and solubility.
Caption: Decision tree for selecting high-efficiency protection protocols based on steric hindrance and substrate solubility.
Troubleshooting & Validation
NMR Validation (Rotamers)
Hindered carbamates often exhibit restricted rotation around the N-C(O) bond, leading to rotamers in
-
Symptom: Broad peaks or "doublets" for single protons (e.g., the tert-butyl group appears as two peaks).
-
Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet, it is a rotamer, not an impurity.
Common Pitfalls
-
Urea Formation: In the presence of excess base and moisture, hindered isocyanates can form, leading to urea byproducts.
-
Fix: Use anhydrous conditions (Protocol B) or acidic catalysts (Protocol A) which avoid the isocyanate pathway.
-
-
Incomplete Reaction:
-
Fix: Do not add more base.[2] Add a "hyper-nucleophile" catalyst like DMAP (4-dimethylaminopyridine) (5 mol%) if using the anhydride method.
-
References
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[3][4] The Journal of Organic Chemistry, 71(21), 8283–8286.
-
[Link]
-
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (General Reference for stability data).
-
[Link]
-
-
Suresh, V. et al. (2009). Ultrasound-assisted N-Fmoc protection of amines and amino acids. Ultrasonics Sonochemistry.
-
[Link]
-
- BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
Sources
Troubleshooting & Optimization
overcoming steric hindrance in nucleophilic substitution of amines
Status: Online | Tier: 3 (Advanced Application Support) Ticket: Overcoming Steric Hindrance in Amine Substitution Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to Technical Support
If you are reading this, your SN2 reaction has likely stalled, or you are seeing starting material returned despite refluxing in DMF.
When synthesizing amines, steric hindrance is the primary antagonist of the classical SN2 mechanism. The nucleophile (amine) cannot access the electrophilic carbon due to the "cone of protection" created by bulky substituents.
Do not force the SN2 pathway with higher temperatures; you will only increase elimination side products. Instead, you must upgrade your mechanism. This guide covers the transition from classical substitution to Metal-Catalyzed Cross-Coupling (MCCC) and Activated Reductive Amination .
Module 1: Triage & Diagnostics
Before optimizing, confirm the failure mode. Use the decision matrix below to select the correct synthetic pathway based on your substrate's steric profile.
Workflow Decision Matrix
Figure 1: Strategic decision tree for selecting amine synthesis pathways based on steric constraints.
Module 2: The "Upgrade" – Buchwald-Hartwig Amination
Applicability: Sterically hindered Aryl Halides + Amines.
When sterics prevent direct attack, we use Palladium (Pd) to act as a "molecular crane," picking up the amine and the aryl group separately and forcing them together. The success of this method relies entirely on Ligand Selection .
Ligand Selection Guide (The "Phosphine Library")
Using the wrong ligand is the #1 cause of failure. We rely on dialkylbiaryl phosphines (Buchwald Ligands) to create a pocket that accommodates bulk.
| Amine Type | Recommended Ligand | Why? |
| Primary Amines (Hindered) | BrettPhos | bulky ligand promotes reductive elimination; prevents double arylation. |
| Secondary Amines (Acyclic) | RuPhos | specifically tuned to prevent |
| Secondary Amines (Cyclic) | RuPhos or XPhos | High activity for cyclic constraints. |
| Amides / Lactams | tBuBrettPhos | Increased electron density required for less nucleophilic amides. |
| Heterocycles (Indoles) | Me4tBuXPhos | Handles N-heterocycle specific coordination issues. |
Troubleshooting the Catalytic Cycle
If your Buchwald reaction fails, it usually fails at one of two steps.
Figure 2: The Buchwald-Hartwig catalytic cycle. Red nodes indicate high failure risk due to sterics.
Error Code: ERR_OX_ADD (No Reaction)
-
Symptom: Aryl halide remains untouched.
-
Cause: The oxidative addition is too slow because the ligand is too bulky or the aryl halide is unreactive (e.g., Aryl-Cl).
-
Fix: Switch to a Pre-catalyst (G3/G4) . Do not generate catalyst in situ from Pd(OAc)2. The G3/G4 palladacycles ensure 1:1 L:Pd ratio and immediate entry into the cycle.
Error Code: ERR_RED_ELIM (Beta-Elimination)
-
Symptom: De-halogenated arene (Ar-H) observed; amine remains.
-
Cause: The Pd center is too crowded. Instead of coupling (Reductive Elimination), the complex spits out the arene.
-
Fix: Use RuPhos .[1][2] It is geometrically designed to accelerate the Reductive Elimination step, which is often the rate-determining step for bulky secondary amines.
Module 3: The "Workaround" – Activated Reductive Amination
Applicability: Synthesis of bulky alkyl amines (Non-aromatic).
If you cannot do SN2 because of a bulky alkyl group, synthesize the imine first, then reduce it. However, sterically hindered ketones (e.g., adamantone, tert-butyl ketones) often fail to form the imine equilibrium.
Protocol: Titanium-Mediated Reductive Amination
Standard conditions (NaBH(OAc)3) often fail with bulky ketones. We must use a Lewis Acid to force imine formation.
Step-by-Step Methodology:
-
Dehydration Phase:
-
Combine Amine (1.0 equiv) and Ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv).
-
Note: Ti(OiPr)4 acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.
-
Stir at ambient temperature for 6–12 hours. (For extreme sterics, heat to 60°C).
-
-
Reduction Phase:
-
Dilute the viscous mixture with THF or MeOH.
-
Add Sodium Borohydride (NaBH4) (2.0 equiv) cautiously.
-
Why NaBH4? Since we pre-formed the imine fully, we don't need the selectivity of NaBH3CN. We need the "muscle" of NaBH4 to reduce the sterically crowded C=N bond.
-
-
Quench:
-
CRITICAL: Quench with 1N NaOH or Rochelle's Salt solution. Stir until the white titanium precipitate creates a manageable suspension, then filter through Celite.
-
Module 4: FAQ & Quick Fixes
Q: Can I use Microwave irradiation to force an SN2 reaction? A: Proceed with caution. While microwave heating (MW) improves kinetics by superheating solvents, it cannot overcome high activation energy barriers caused by gross steric overlap. If your reaction requires >150°C in MW, you are likely generating elimination products (alkenes) rather than amines. Switch to Buchwald-Hartwig.
Q: My Buchwald reaction turns black immediately (Palladium Black). A: Your catalyst is decomposing before entering the cycle.
-
Degas thoroughly: Oxygen kills phosphine ligands. Sparge solvents with Argon for 15 mins.
-
Check the Base: If using NaOtBu, ensure it is stored in a glovebox. Hydrolyzed base (NaOH) kills the catalytic efficiency.
Q: I need to couple a hindered amine with an alkyl halide (not aryl). Buchwald won't work. A: Correct. For hindered alkyl-alkyl couplings:
-
Try Silver (Ag) salts (e.g., Ag2CO3) to precipitate the halide leaving group, forcing an SN1-like pathway.
-
Use High Pressure Chemistry (10–15 kbar) if available. Pressure accelerates reactions that have a negative volume of activation (bond forming).
References
-
Buchwald, S. L., et al. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chemical Science. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Ligand Selection for Buchwald-Hartwig Amination. Link
Sources
optimizing enantioselectivity for ortho-substituted chiral amines
Welcome to the Advanced Chiral Amine Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical development: optimizing enantioselectivity (
Ortho-substitution on the aryl ring adjacent to an amine stereocenter introduces severe steric hindrance and alters the dihedral angle of the substrate. This geometric distortion routinely disrupts enzyme binding pockets, exacerbates E/Z imine isomerization, and destabilizes transition states. This guide dissects the causality behind these failures and provides self-validating protocols to restore synthetic efficiency.
🔬 Module A: Biocatalytic Transamination (ATAs)
Q: Why do ortho-halogenated substrates yield poor conversion with standard (S)-selective transaminases, while para-substituted analogs work perfectly?
A: The failure is rooted in the steric gating of the enzyme's active site. Wild-type
The Solution: Switch from standard (S)-selective ATAs to engineered (R)-selective ATAs. Structural evolution in (R)-selective variants has created a more accommodating binding pocket that readily accepts bulky ortho-chlorinated and ortho-brominated acetophenones, often yielding quantitative conversions and
Q: How can I overcome the thermodynamic barrier when my amination stalls at 40% conversion?
A: Transamination is an equilibrium-driven process heavily prone to product inhibition[2]. To force the equilibrium forward, you must either remove the ketone byproduct (e.g., acetone) in real-time or flood the system with the amine donor. Increasing the isopropylamine (IPA) concentration to 1.5 M (or up to 25% v/v) effectively shifts the thermodynamic equilibrium toward the chiral amine product.
Transaminase catalytic cycle highlighting the steric gating step for ortho-substituted substrates.
⚛️ Module B: Transition-Metal Asymmetric Hydrogenation (AH)
Q: My Iridium-catalyzed hydrogenation of an ortho-substituted N-aryl imine gives low enantioselectivity (<70% ee). How do I lock the conformation?
A: Imines are notoriously challenging due to their facile E/Z isomerization and nucleophilicity. Ortho-substitution exacerbates the energy difference between interconverting E/Z isomers, leading to competing transition states during hydride transfer from the metal-hydride species[3].
The Solution: You must utilize highly rigid, bulky chiral ligands that lock the substrate conformation and shield one enantioface entirely. Iridium complexes paired with JosiPhos-type binaphane ligands (e.g.,
🛠️ Module C: Auxiliary-Mediated Synthesis (Ellman’s Sulfinamide)
Q: Standard
A: When reducing sterically hindered sulfinyl ketimines with standard, non-coordinating hydrides (like
The Solution: Switch to a highly oxophilic, coordinating metal hydride such as Zirconocene chloride hydride (Schwartz's reagent,
Zirconocene-mediated diastereoselective reduction workflow for bulky sulfinyl ketimines.
📊 Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes when addressing ortho-steric hindrance across different synthetic modalities.
| Substrate Class | Synthetic Route | Optimized Reagent / Catalyst | Typical Yield | Stereoselectivity |
| Ortho-Fluoro Ketones | Biocatalysis | (S)-selective ATA + 1.5M IPA | >90% | >99% |
| Ortho-Bromo/CF | Biocatalysis | (R)-selective ATA + 1.5M IPA | 85–95% | >97% |
| Ortho-Aryl Imines | Asymmetric Hydrogenation | Ir / | 80–92% | 90–95% |
| Ortho-Aryl Sulfinyl Imines | Auxiliary Reduction | 75–88% | >95:5 |
📝 Step-by-Step Experimental Protocols
Protocol 1: Biocatalytic Transamination of Bulky Ortho-Halogenated Ketones
Self-Validation Check: The reaction buffer should exhibit a distinct yellow hue, confirming the presence of active PLP prior to substrate addition.
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).
-
Donor Saturation: Add isopropylamine (IPA) to achieve a final concentration of 1.5 M. Carefully readjust the pH to 7.5 using concentrated HCl.
-
Substrate Loading: Dissolve the ortho-substituted ketone in DMSO. Add this dropwise to the buffer to reach a final substrate concentration of 25–50 mM (keep final DMSO concentration
5% v/v to prevent enzyme denaturation). -
Enzyme Addition: Add 20 mg/mL of the engineered (R)-selective ATA (e.g., ArRmut-ATA).
-
Incubation: Incubate the mixture at 30 °C with orbital shaking (300 rpm) for 24–48 hours.
-
Isolation: Quench the reaction by basifying to pH > 11 with 10 M NaOH. Extract the chiral amine product with ethyl acetate (
mL). Dry over and analyze via chiral HPLC.
Protocol 2: Zirconocene-Mediated Reduction of Ortho-Substituted Sulfinyl Ketimines
Self-Validation Check: Prior to reduction, isolate the imine and run a
-
Imine Condensation: In a flame-dried flask under
, combine the ortho-substituted ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M). -
Lewis Acid Activation: Add neat
(2.0 equiv). Stir the sealed reaction at 80 °C for 12–24 hours to overcome the initial steric clash. -
Imine Isolation: Quench with an equal volume of saturated aqueous NaCl. Filter the resulting titanium dioxide suspension through a pad of Celite. Wash with EtOAc, concentrate, and purify via flash chromatography.
-
Diastereoselective Reduction: Dissolve the purified sulfinyl ketimine in anhydrous
(0.1 M) under and cool to -20 °C. -
Hydride Delivery: Add Schwartz's reagent (
, 1.5 equiv) in one solid portion. Stir for 2 hours at -20 °C. The cyclic transition state ensures near-perfect facial selectivity. -
Cleavage & Isolation: Quench with MeOH. To cleave the auxiliary, add 4M HCl in dioxane and stir at room temperature for 1 hour. Basify the aqueous layer, extract with
, and isolate the enantiopure primary amine.
📚 References
-
"A diversity of recently reported methodology for asymmetric imine reduction", rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdU_1kWnrunsg3pyKzKYClKjYdyClvulYGWQR7xJknV9diP6FZOxGWpIoIL7HNoilYi7diyUlC-DVP6IrPZovlA_2EP4wFO3dy1Pi1nmVvNq0PAycmXEW_qWTX0l2dPR5h77O93kWjfz6niUKn6j6S9jVgeUdK7Bx]
-
"EP3676387B1 - Method for producing chiral amines", google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDZQvuKZMEYAD4__bkbnAcsBw-OC7p6B0Q6LJsVuDUJw00o2xgPa_RhfQ-QjbeOwEZBdsFs039IX5IfkrkKBeZijM2iVqxqHeht6sfdtWBbHd05ANV8IvPW4yhoXbWiQZKdyyShkaRWiUHkw==]
-
"Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTXT4vacbsBuRmCTYcPXWnqmC9jsDZ8PFbuOJXxQt1xgfsOiEdgYW6bGYtUtTyqHMhsEiCmDvNjgG-8PrbQNkfz-PXdG7o_ulQvyPS7F_WeWGprHxNXEMjR0eygJOXzAVN9BuVmyOQCaJo65I=]
-
"One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4D6PtYTOLpeHcyvPgxCYJXTAu4mG96wlSKsV813T2YqhSvi56gohmwQQ2cdIVcJM0BHOcDbS1AAROMmJCuU1nWngG18n0uluQHK0D567FSD0AY8gjJNFrAkqJTfXDpV3HAZ4MQuTe6wlXJVg=]
-
"Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines", researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmZgKYw5289WCkyOoPnrv2RqeKsdCQhhIZuR5S9oV3rjIyqz3W7Oxuq53m4wqz7v6JROcmNYy-NdzaDsk8CiMpH_-9WlGNYtfHz153gJksSQ8UEQvR4Pq6JVzgdBQAar62Czgcre_KKE1pfNUOHGAM29gCX5xCZQm4CqiEn7ex9IvXQkGj-wkg8-qrCLuiAgp2L-m55E3vHBX0mL2I099NsU-sRV_RinYTpfT4v7dFwT-STcPFCp9l-FCAqA==]
-
"Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM9JOTj2mc2ZRdfi3WynsXWPvALtNcSSZyR6WQvM3pjS7V_DafaJKuzqkUnR0ajE6M2jC11IAh0gxLXo3XiQDAoBvNfV5ucZR5pQKMyX3YA8BMYdrd86yP6gVH_0LCbyTIgG2YpUCB29uEKQ==]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3676387B1 - Method for producing chiral amines - Google Patents [patents.google.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion in transaminase reactions of bulky substrates
Topic: Troubleshooting Low Conversion in Transaminase Reactions of Bulky Substrates
Status: Online Operator: Senior Application Scientist Ticket ID: TA-BULKY-001
Introduction: The "Bulky Substrate" Challenge
Welcome to the Biocatalysis Support Center. If you are here, you are likely observing low conversion (<10% or stalled at ~50%) when attempting to transaminate a sterically demanding ketone (e.g., acetophenone derivatives, bicyclic ketones, or intermediates like prositagliptin).
Transaminases (TAs) are powerful tools for chiral amine synthesis, but they are naturally evolved for small metabolites. Bulky substrates present a three-fold challenge:
-
Thermodynamics: The equilibrium constant (
) is often unfavorable ( ) for converting ketones to amines.[1] -
Kinetics (Sterics): The active site has a "small" and "large" binding pocket.[2][3][4] If your substrate’s smaller substituent is larger than a methyl group, it often clashes with the "small" pocket, resulting in zero activity.
-
Solubility: Bulky hydrophobic substrates require co-solvents that may deactivate the enzyme.
Use this guide to diagnose and resolve your specific conversion issue.
Phase 1: Diagnostic Flowchart
Before optimizing, you must identify if your problem is Thermodynamic (equilibrium limited) or Kinetic (enzyme limited).
Figure 1: Diagnostic decision tree to separate steric limitations (kinetic) from equilibrium limitations (thermodynamic).
Phase 2: The Thermodynamic Wall (Stalled Conversion)
Q: My reaction runs fast initially but stops at exactly 50% conversion. Adding more enzyme doesn't help. Why?
A: You have hit the thermodynamic equilibrium. Transamination is a reversible reaction.[3] For many ketones, the equilibrium favors the ketone side, not the amine product.
Protocol: Equilibrium Displacement Strategies You must "pull" the reaction by removing the co-product (pyruvate or acetone).
| Strategy | Amine Donor | Mechanism | Pros | Cons |
| A. Isopropylamine (IPA) | Isopropylamine (1-2M) | IPA converts to acetone . Acetone is volatile and removed via open system or N2 sweep. | Cheap, simple, 100% atom economy possible. | IPA is toxic to many wild-type TAs. Requires engineered "IPA-tolerant" variants. |
| B. Enzymatic Cascade (LDH/GDH) | L-Alanine (5-10 equiv) | Alanine converts to pyruvate . Lactate Dehydrogenase (LDH) reduces pyruvate to lactate (removing it). | Works with most wild-type TAs. | Complex (2 enzymes).[5] Consumes NADH. Requires cofactor recycling (GDH + Glucose).[3] |
| C. Smart Donors | o-xylylenediamine | Donor converts to an aldehyde which spontaneously cyclizes/polymerizes. | Irreversible driving force without enzymes. | Expensive donor. Difficult downstream processing. |
Recommendation:
-
For Screening: Use Strategy B (LDH/GDH) . It is the most robust way to detect activity without worrying about donor toxicity.
-
For Scale-up: Transition to Strategy A (IPA) . You will likely need an engineered variant (e.g., Arthrobacter homologues) to tolerate high IPA concentrations.
Phase 3: The Kinetic Wall (Zero Conversion)
Q: I am using a standard Transaminase Kit, but I see 0% conversion on my bulky ketone (e.g., 1-tetralone derivative). The enzyme works fine on acetophenone.
A: This is a Steric Clash . Transaminases have two binding pockets:
-
Large Pocket (L-pocket): Accommodates the phenyl/bulky group.
-
Small Pocket (S-pocket): Strictly evolved for a methyl group (e.g., Alanine).
If your substrate has a substituent larger than a methyl group in the position destined for the S-pocket (e.g., an ethyl or propyl group), the substrate simply cannot bind.
Troubleshooting Protocol: The "Pocket Test"
-
Analyze your substrate: Draw it in 2D. Identify the ketone.
-
Identify Substituents:
-
Side A: The largest group (goes to L-pocket).
-
Side B: The smaller group (goes to S-pocket).
-
-
The Rule of Thumb: If Side B > Methyl (e.g., Ethyl, Isopropyl), Wild-Type enzymes will fail.
Solution: Protein Engineering You cannot "optimize" reaction conditions to fix this. You must switch to an engineered variant.
-
Reference Case: The Sitagliptin process (Savile et al., 2010).[6] The wild-type enzyme had zero activity. They mutated the S-pocket to open space for the bulky trifluorophenyl group.
-
Action: Screen variants from commercial libraries (e.g., Codexis, Johnson Matthey) specifically tagged for "Bulky-Bulky" ketones. Look for mutations at residues equivalent to V153 or L57 (Vibrio numbering), which often gate the small pocket.
Phase 4: Solubility & Process Conditions
Q: My substrate is a hydrophobic brick. It precipitates in buffer.[2] Can I use DMSO?
A: Yes, but you must determine the Critical Co-solvent Concentration (CCC) .
Protocol: Determining Co-solvent Tolerance
-
Selection: DMSO is standard. Methanol (MeOH) is often better for reaction rates but more denaturing.
-
The Gradient Test: Set up 5 reactions with increasing DMSO % (v/v): [5%, 10%, 20%, 30%, 50%].
-
Observation:
-
Wild-Type TAs: Usually die above 10-15% DMSO .
-
Engineered TAs: Can often tolerate 30-50% DMSO (e.g., the Sitagliptin TA operates at 50% DMSO).
-
-
Alternative: If the enzyme dies at the solubility limit, use a Biphasic System (e.g., MTBE/Buffer). The substrate stays in the organic phase and slowly partitions into the aqueous phase, reducing inhibition and precipitation.
Visual Workflow: The Coupled System (Strategy B)
Use this setup for your initial screening to guarantee equilibrium displacement.
Figure 2: The "LDH-GDH" coupled system. This 3-enzyme cascade drives equilibrium by chemically removing Pyruvate (via LDH) and recycling the expensive cofactor (via GDH).
References
-
Savile, C. K., et al. (2010).[6] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link
- Context: The definitive case study on engineering TAs for bulky substr
-
Shin, J. S., & Kim, B. G. (2002).[6] "Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms: application of a biphasic system." Biotechnology and Bioengineering, 73(3), 179-187. Link
- Context: Foundational work on using IPA and biphasic systems to overcome equilibrium and inhibition.
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. Link
- Context: Comprehensive review of equilibrium displacement methods (LDH, FDH, etc.).
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link
-
Context: Detailed analysis of substrate scope and steric limitations of the small/large binding pockets.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
Technical Support Center: Solubility & Handling of 2,2-Dimethyl-1-(o-tolyl)propan-1-amine Salts
Executive Summary: The "Grease Ball" Effect
Welcome to the technical support hub. If you are working with 2,2-dimethyl-1-(o-tolyl)propan-1-amine , you are likely encountering a counter-intuitive problem: your amine salt is behaving like a lipophile.
Most researchers expect amine salts (like hydrochlorides) to be highly water-soluble and insoluble in organic solvents. However, the specific structural combination of a neopentyl-like tail (tert-butyl group) and an ortho-substituted aromatic ring creates a highly lipophilic, sterically hindered cation.
The Core Challenge: This molecule often refuses to crystallize in standard aqueous/alcohol systems, preferring to "oil out" or remain dissolved in organic layers like Dichloromethane (DCM) or Ethyl Acetate. This guide addresses these specific physicochemical anomalies.
Diagnostic Troubleshooting (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I added HCl in diethyl ether/dioxane, but instead of a white powder, a yellow/orange oil separated at the bottom. It won't solidify even at -20°C."
Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the melting point of the salt (often depressed by impurities or solvent inclusion) is lower than the boiling point of your solvent system.[1][2]
-
Steric Factor: The ortho-methyl group prevents efficient packing of the crystal lattice compared to para-isomers [1].
-
Thermodynamics: The system finds a lower energy state as a solvated oil rather than a crystal.
Corrective Protocol:
-
Decant: Carefully remove the supernatant solvent.
-
Trituration: Add a non-polar solvent (Hexane or Pentane) to the oil.
-
Sonication: Sonicate the biphasic mixture. The mechanical energy often disrupts the oil phase, forcing the salt to eject solvent and snap into a lattice structure.
-
Solvent Switch: If the oil persists, dissolve it in a minimum amount of Isopropyl Acetate (IPAc) at 50°C and slowly add Heptane until cloudy. Cool slowly (1°C/min).
Issue 2: Product Loss During Extraction
User Question: "I performed a standard acid-base extraction. I acidified the organic layer, extracted with water, but the aqueous layer contains almost no product. Where did it go?"
Technical Diagnosis: This is a classic "Lipophilic Salt" error. The 2,2-dimethyl and o-tolyl groups render the cation sufficiently lipophilic that the salt retains significant solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate, especially if the aqueous phase has a high ionic strength (salting-out effect) [2].
Corrective Protocol:
-
Do NOT rely on aqueous extraction to isolate this salt.
-
Method: Form the salt directly in an anhydrous organic solvent (e.g., add HCl in Dioxane to the amine in Et2O) and collect the precipitate by filtration.
-
Recovery: If you have already extracted, check your organic layer. Dry it over Na2SO4 and evaporate; your salt is likely there.
Issue 3: Hygroscopicity and "Goo" Formation
User Question: "I finally got a solid, but after leaving it on the vacuum filter for 10 minutes, it turned into a sticky gum."
Technical Diagnosis: The HCl salt of this amine is likely hygroscopic . The steric bulk prevents tight lattice packing, leaving voids that eagerly absorb atmospheric water. This lowers the glass transition temperature (Tg), causing the solid to flow [3].
Corrective Protocol:
-
Switch Counterions: HCl is small and charge-dense. Switch to a larger, more hydrophobic counterion that fills the steric voids better.
-
Recommendation: Try L-Tartaric acid or Fumaric acid . These often yield non-hygroscopic, crystalline solids for bulky amines.
-
Data Visualization: Solvent Compatibility Matrix
The following table summarizes the solubility profile of the HCl salt of 2,2-dimethyl-1-(o-tolyl)propan-1-amine.
| Solvent System | Temperature | Solubility State | Suitability for Crystallization |
| Water | 25°C | Moderate/Emulsion | POOR (Forms oils/gels) |
| Dichloromethane | 25°C | Soluble | N/A (Product stays in solution) |
| Ethanol | 25°C | Soluble | Good (Requires anti-solvent) |
| Diethyl Ether | 0°C | Insoluble | Excellent (Precipitation medium) |
| Heptane/Hexane | 25°C | Insoluble | Excellent (Anti-solvent) |
| Isopropyl Acetate | 60°C -> 20°C | Soluble -> Insoluble | BEST (Controlled crystallization) |
Workflow: The "Rescue" Protocol for Oiled Salts
If your experiment has stalled due to oiling out, follow this logic flow to recover your material.
Figure 1: Decision tree for rescuing an oiled-out amine salt using the IPAc/Heptane method.
Advanced Protocol: Controlled Crystallization
Objective: Isolate high-purity 2,2-dimethyl-1-(o-tolyl)propan-1-amine Hydrochloride without oiling out.
Reagents:
-
Crude free base amine (1.0 eq)
-
HCl (4M in Dioxane or 2M in Ether)
-
Solvent A: Isopropyl Acetate (IPAc)
-
Solvent B: n-Heptane
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude amine in IPAc (5 mL per gram of amine).
-
Why IPAc? It has a higher boiling point than ether (safer) and better solubility modulation for lipophilic salts than alcohols.
-
-
Acidification: Add the HCl solution dropwise at Room Temperature (RT) with vigorous stirring.
-
Target pH: 2–3 (Check with wet pH paper).
-
-
Observation:
-
Thermal Cycling (The Fix):
-
Heat the mixture to 60°C. The oil/cloudiness should dissolve.
-
Remove from heat.[2]
-
Immediately add n-Heptane dropwise until a faint permanent turbidity (cloudiness) persists.
-
-
Nucleation: Stop stirring. Let the flask sit undisturbed.
-
Critical: Rapid stirring during cooling promotes oiling. Static cooling promotes crystal growth.
-
-
Isolation: Once at RT, cool to 0°C for 1 hour. Filter the solids and wash with cold Heptane.
References
-
Parshad, H., et al. (2004).[5] "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics.
- Relevance: Establishes the link between steric hindrance in benzylamines and reduced crystal l
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.
- Relevance: Provides the thermodynamic basis for liquid-liquid phase separ
-
Sigma-Aldrich. "2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride Properties." (Note: Link directs to search for structural analog for property comparison).
- Relevance: Confirms physical state and handling requirements for the closely rel
-
University of Wisconsin-Madison. "Troubleshooting Recrystallization: Oiling Out." Department of Chemistry.
- Relevance: Source of the "scratching" and "solvent switch" protocols adapted for this guide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1864059-03-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Unreacted Ketones in Hindered Amine Syntheses
Welcome to the Technical Support Center. Reductive amination of sterically hindered ketones is notoriously sluggish, often failing to reach full conversion due to the restricted trajectory of the incoming hydride or amine. The resulting product mixture contains the target hindered amine and the unreacted ketone. This guide provides field-proven, mechanistically grounded protocols to isolate your target amine.
Diagnostic Workflow
Before selecting a purification protocol, use the diagnostic matrix below to evaluate the steric and electronic constraints of your specific product mixture.
Decision matrix for selecting ketone scavenging strategies in hindered amine purification.
Frequently Asked Questions (The "Why" and "How")
Q: Why can't I just use a standard 1M HCl extraction to separate the hindered amine from the ketone?
A: Standard extractions rely on protonating the amine to form a water-soluble ammonium salt. However, sterically hindered amines (e.g., tetramethylpiperidine or diisopropylamine derivatives) have highly shielded nitrogen lone pairs. This steric shielding significantly lowers their effective basicity (
Q: My ketone is highly sterically hindered. Will a sodium bisulfite wash work? A: Highly unlikely. Sodium bisulfite relies on the nucleophilic addition of the bisulfite ion to the carbonyl carbon[1]. Highly hindered ketones sterically block this attack trajectory, preventing the formation of the water-soluble bisulfite adduct. For these substrates, you must use more aggressive, alpha-effect nucleophiles like hydrazides (e.g., Girard's Reagent T[2] or polymer-supported hydrazines[3]).
Troubleshooting Guides & Protocols
Protocol A: Sodium Bisulfite Wash (For Methyl or Unhindered Ketones)
Causality: The nucleophilic addition of the bisulfite ion (
Methodology:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).
-
Addition: Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Extraction: Vigorously shake the biphasic mixture in a separatory funnel for 10-15 minutes.
-
Self-Validating Check: The bisulfite addition is an equilibrium reaction; vigorous agitation ensures maximum interfacial surface area to drive adduct formation. If the organic layer still shows ketone via TLC, repeat this step with fresh bisulfite solution.
-
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the ketone-bisulfite adduct)[1][4].
-
Work-up: Wash the organic layer with deionized water to remove residual water-soluble impurities, dry over anhydrous
, filter, and concentrate in vacuo to recover the purified amine[4].
Protocol B: Girard's Reagent T Derivatization (For Moderately to Highly Hindered Ketones)
Causality: Girard's Reagent T (Trimethylacetohydrazideammonium Chloride) utilizes a highly nucleophilic hydrazide to attack hindered carbonyls under mild acidic conditions. The reaction forms a hydrazone derivative permanently tethered to a quaternary ammonium salt[2][5]. This permanent positive charge forces even highly lipophilic ketones into the aqueous phase, allowing the free amine to be extracted organically.
Methodology:
-
Reaction Setup: Dissolve the crude mixture in methanol or ethanol (using 5-10 times the sample volume)[2].
-
Reagent Addition: Add Girard's Reagent T at a 1.5:1 to 5:1 molar ratio relative to the estimated unreacted ketone[2].
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 10% v/v) to activate the carbonyl carbon.
-
Heating: Heat the reaction mixture to 50–60°C and reflux for 1–2 hours[2].
-
Extraction: Cool the mixture, dilute with a large volume of water (to solubilize the Girard-hydrazone adduct), and extract 3 times with a non-polar solvent like diethyl ether or dichloromethane.
-
Isolation: The aqueous layer retains the ketone derivative; the organic layer contains the purified hindered amine. Dry and concentrate the organic layer.
Protocol C: Polymer-Supported Scavengers (For Acid-Sensitive Amines)
Causality: Functionalized polymers (e.g., sulfonyl hydrazine or isoniazid-based resins) act as macroscopic solid-phase scavengers. The unreacted ketone covalently binds to the solid support via hydrazone formation[3][6]. Because the scavenger is an insoluble matrix, the bound ketone and excess reagent are removed simultaneously by simple filtration, eliminating the need for complex liquid-liquid extractions[7].
Methodology:
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or dichloromethane).
-
Scavenging: Add 2.5 to 3.0 equivalents of a polymer-supported hydrazide resin (e.g., Amb15-Iso or a commercial tosylhydrazine resin)[3][6].
-
Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours.
-
Self-Validating Check: Use orbital shaking rather than magnetic stirring. Magnetic stir bars can mechanically sheer the polymer beads into fine dust, which will clog the filter and contaminate the final product.
-
-
Filtration: Filter the mixture through a sintered glass frit to remove the resin[7].
-
Washing: Wash the resin bed with 2-3 column volumes of the reaction solvent to ensure complete recovery of the hindered amine.
-
Concentration: Concentrate the combined filtrates in vacuo to yield the pure product.
Quantitative Method Comparison
| Purification Method | Steric Tolerance (Ketone) | Amine Basicity Requirement | Reagent Cost | Scalability | Typical Processing Time |
| Sodium Bisulfite Wash | Low to Moderate | Independent | Very Low | Excellent | < 1 hour |
| Girard's Reagent T | Moderate to High | Independent | Moderate | Good | 2 - 4 hours |
| Polymer Scavenger | High | Independent | High | Moderate | 4 - 12 hours |
References[4] Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones. Benchchem. URL[2] Girard's Reagent T. TargetMol. URL[5] Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems (Secondary Publication). PMC. URL[1] Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Benchchem. URL[3] A Comparison between Continuous and Batch Processes to Capture Aldehydes and Ketones by Using a Scavenger Resin. ResearchGate. URL[7] Strategies in Organic Synthesis. Wipf Group (Pitt.edu). URL[6] Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Girard's Reagent T | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Temperature for Sterically Demanding Aminations
A Senior Application Scientist's Guide to Navigating Thermal Challenges in C-N Cross-Coupling Reactions
Welcome to the technical support center for one of the most powerful yet sensitive transformations in modern synthetic chemistry: the palladium-catalyzed amination of sterically hindered substrates. This guide is structured to help you diagnose and solve common issues related to reaction temperature, a critical parameter that can dictate the success or failure of these challenging couplings.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for sterically demanding aminations?
Temperature is a double-edged sword in these reactions. On one hand, increased thermal energy is necessary to overcome the high activation barriers associated with sterically hindered substrates, such as ortho-substituted aryl halides or bulky secondary amines.[1] Higher temperatures increase molecular kinetic energy, leading to more frequent and forceful collisions that can promote the desired, albeit slow, catalytic steps like oxidative addition and reductive elimination.[2] On the other hand, elevated temperatures can accelerate undesirable off-cycle pathways. These include catalyst decomposition (e.g., formation of inactive palladium black), ligand degradation, and side reactions like hydrodehalogenation or β-hydride elimination, ultimately reducing your yield.[1][2][3] Finding the optimal thermal window is therefore a balancing act between achieving a reasonable reaction rate and maintaining the integrity of the catalytic system.
Q2: What is a good starting temperature range for a novel, sterically hindered Buchwald-Hartwig amination?
For most Buchwald-Hartwig aminations involving challenging substrates, a starting temperature between 80 °C and 110 °C is a reasonable and common practice.[3] Solvents like toluene, dioxane, or THF are frequently used in this temperature range.[3][4] However, the ideal temperature is highly dependent on the specific combination of aryl halide, amine, ligand, and base. For particularly difficult couplings, especially with less reactive aryl chlorides, temperatures at the higher end of this range (e.g., 100-120 °C) may be necessary.[1] Conversely, modern, highly active precatalysts and ligands can sometimes facilitate these couplings at milder temperatures (e.g., 40-80 °C).[5][6]
Q3: How can I tell if my reaction temperature is too high or too low?
-
Too Low: The most obvious sign is a stalled or extremely slow reaction with low conversion of starting materials, even after an extended period. If you monitor the reaction by TLC, GC, or LC-MS and see minimal product formation with plenty of starting material remaining, a lack of thermal energy is a likely culprit.[7]
-
Too High: Several indicators point to excessive temperature. The most common is the formation of significant side products.[3] A darkening of the reaction mixture to black or dark brown suggests the formation of palladium(0) nanoparticles (palladium black), a sign of catalyst decomposition.[8] The appearance of hydrodehalogenation (where the aryl halide is reduced to an arene) or products from β-hydride elimination (for certain alkylamines) are also classic signs that the temperature is pushing the catalyst into undesired reaction pathways.[1][3][7]
Q4: Should I always optimize temperature first, or can changing the ligand or base be more effective?
While temperature is a crucial parameter, it works in concert with the entire catalytic system. For sterically demanding couplings, the choice of a bulky, electron-rich phosphine ligand (e.g., biarylphosphines like RuPhos, BrettPhos, or XPhos) is often the single most important factor.[1][6][9] These ligands are specifically designed to promote the difficult oxidative addition and reductive elimination steps inherent to these substrates.[1][9] If you are experiencing persistent issues, a ligand screening should be a high priority. Similarly, the base is critical; a switch from a strong base like NaOt-Bu to a weaker one like Cs₂CO₃ or K₃PO₄ can sometimes mitigate side reactions, though this may necessitate a higher temperature to achieve a good rate.[9][10] A holistic approach is best: start with a proven ligand/base combination for your substrate class, then perform a fine-tuning of the temperature.
Troubleshooting Guide: From Stalled Reactions to Side Products
Problem 1: My reaction has stalled with very low conversion to the desired product.
Q: I'm coupling a di-ortho-substituted aryl chloride with a bulky secondary amine. After 24 hours at 80 °C, I have over 80% starting material remaining. Should I just increase the temperature?
A: Yes, a careful and incremental increase in temperature is the most logical first step. A stalled reaction in the presence of a suitable catalyst system often points to an activation energy barrier that hasn't been overcome.
Recommended Protocol: Systematic Temperature Screening
-
Setup: Prepare several small-scale reactions in parallel vials under identical conditions (substrate, amine, catalyst, ligand, base, solvent, and concentration). Ensure all components are high purity and solvents are anhydrous and degassed.[3][9]
-
Temperature Gradient: Place each vial in a separate well of a heating block or in different oil baths set to a temperature gradient. A good starting range would be 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C.
-
Monitoring: After a set time (e.g., 4-6 hours), take a small, quenched aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion and identify any side products.
-
Analysis: Plot conversion versus temperature. This will reveal the optimal thermal window where the reaction rate is maximized before catalyst decomposition or side reactions become significant.[11][12] This methodical approach is far more efficient than random adjustments.[11]
If even 120 °C gives poor conversion, the issue likely lies with another component. Re-evaluate your ligand choice (is it bulky enough?), base (is it strong enough?), and consider using a more active G3 or G4 palladium precatalyst, which can generate the active LPd(0) species more efficiently.[3][5]
Problem 2: My desired product is forming, but I have significant side products.
Q: I'm seeing a major side product corresponding to the hydrodehalogenation of my aryl bromide. My reaction is running at 110 °C. What's happening and how do I fix it?
A: Hydrodehalogenation is a classic side reaction at elevated temperatures, where the aryl halide is reduced instead of aminated.[1] This often occurs when the desired C-N coupling is slow, allowing competing reduction pathways to take over. Your temperature is likely too high for your specific catalytic system's stability.
Solutions:
-
Lower the Temperature: The most direct approach is to reduce the reaction temperature. Try running the reaction at 100 °C or 90 °C. This will slow the desired reaction but may disproportionately slow the undesired hydrodehalogenation pathway.[1][7]
-
Change the Base: Strong alkoxide bases can sometimes promote reduction pathways. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ might suppress this side reaction.[9]
-
Modify the Ligand: Using a less electron-rich ligand can sometimes disfavor the pathways leading to hydrodehalogenation.[1]
The key is to find a temperature that is high enough to drive the amination forward but low enough to keep the catalyst on the correct cycle.
Problem 3: My reaction mixture turns black and the reaction stops.
Q: After about an hour at 110 °C, my reaction mixture turned from a clear yellow to a dark brown/black suspension, and my starting materials were not consumed. What does this mean?
A: This is a tell-tale sign of palladium catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[8] This is a common failure mode at high temperatures, especially if the ligand is not robust enough to stabilize the palladium center throughout the catalytic cycle. Once the soluble, active catalyst is gone, the reaction ceases.
Troubleshooting Steps:
-
Reduce Temperature: This is the most critical first step. The decomposition pathway has a high activation energy and is highly sensitive to temperature. Rerun the reaction at a lower temperature (e.g., 90-100 °C).
-
Increase Ligand Ratio: Amines can sometimes act as ligands and displace the desired phosphine, leading to unstable palladium species.[3] Adding a slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:L ratio of 1:1.1 to 1:1.5) can improve catalyst stability.[3]
-
Use a Precatalyst: Well-defined palladium precatalysts (like the Buchwald G3 or G4 precatalysts) are often more thermally stable and generate the active LPd(0) species more cleanly and efficiently than using separate sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][8][13] This can significantly reduce the propensity for decomposition.
Problem 4: My reaction is giving inconsistent yields.
Q: I am running a scaled-up reaction and getting inconsistent yields, even though I am setting the oil bath to the same temperature each time. What could be the issue?
A: Inconsistent heating and local temperature hot spots are common problems during scale-up.[14] The temperature of the external heating bath may not reflect the true internal temperature of the reaction mixture, especially with vigorous stirring or exothermic/endothermic events.
Recommendations:
-
Internal Temperature Probe: For reactions larger than a few millimoles, always use an internal thermocouple or thermometer to monitor and control the actual reaction temperature.
-
Stirring Efficiency: Ensure stirring is efficient to maintain uniform heat distribution.[4] Poor stirring can lead to localized overheating at the flask walls, causing catalyst decomposition in those regions.
-
Controlled Heating Ramps: Instead of plunging the vessel into a preheated bath, consider a controlled temperature ramp to the set point. This allows for more uniform heating of the entire reaction mixture.
Visualizing the Process
Table 1: General Temperature Guidelines for Buchwald-Hartwig Amination
| Aryl Halide | Amine Type | Ligand Generation | Typical Temperature Range (°C) | Notes |
| Aryl Iodide | Primary/Secondary | G2/G3 (e.g., XPhos) | 60 - 90 °C | Iodide can inhibit the catalyst; lower temperatures are often preferred. |
| Aryl Bromide | Sterically Hindered | G3/G4 (e.g., RuPhos) | 80 - 110 °C | The most common substrate class; this is the standard temperature window.[3] |
| Aryl Chloride | Sterically Hindered | G3/G4 (e.g., BrettPhos) | 100 - 120 °C | Oxidative addition is difficult; higher temperatures are typically required.[13][15] |
| Any | Functional Group Sensitive | Latest Gen Ligands | 40 - 80 °C | Reactions with base-sensitive groups may require weaker bases and milder temperatures.[3] |
Diagram 1: Troubleshooting Workflow for Low Conversion
A decision tree for addressing low reaction conversion.
Diagram 2: The Balance of Temperature Effects
Temperature accelerates both desired and undesired pathways.
References
-
Gao, G., et al. (2020). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ResearchGate. [Link]
-
Gao, G., et al. (2020). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Zenodo. [Link]
-
Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]
-
ResearchGate. Optimization of the temperature for the coupling reaction a. [Link]
-
Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. [Link]
-
Vantourout, J., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Pinna, F., et al. (2018). Experimental Methods in Chemical Engineering: Temperature Programmed Reduction—TPR. AIR Unimi. [Link]
-
Wienhöfer, G., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Gande, A. S., & Li, C.-J. (2021). Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]
-
van der Heijden, G., et al. (2018). In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions. ACS Catalysis. [Link]
-
Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
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- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Hydrogenation of Sulfur-Containing Amine Precursors
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice. Here, we explore the thermodynamic causality of sulfur poisoning and establish self-validating experimental systems to ensure your hydrogenations succeed.
The Causality of Catalyst Deactivation (Mechanistic FAQs)
Q: Why do sulfur-containing substrates (like thiols or thioethers) invariably stall my palladium-catalyzed hydrogenations? A: The deactivation is driven by chemisorption thermodynamics. Sulfur possesses highly nucleophilic lone electron pairs that strongly coordinate to the empty d-orbitals of transition metals like palladium and platinum. This interaction forms stable metal-sulfide bonds that are thermodynamically favored over the adsorption of hydrogen or your amine precursor[1]. Consequently, the active sites are physically blocked (poisoning), and the electronic landscape of the catalyst is altered, preventing the oxidative addition of H₂[1].
Q: Are all precious metals equally susceptible to sulfur poisoning? A: No. While palladium (Pd) is notoriously vulnerable due to its propensity to form irreversible palladium sulfate (PdSO₄) or sulfide layers, platinum (Pt) exhibits slightly better resistance under specific conditions, though it is still highly prone to deactivation[2]. Recent advancements show that and molybdenum disulfide (MoS₂) possess intrinsic sulfur tolerance due to their unique electronic structures and pre-existing sulfur/phosphorus saturation, which electronically repel further sulfur binding[3][4].
Quantitative Catalyst Selection Data
Before troubleshooting, ensure you are using the correct catalytic system. The table below summarizes the sulfur tolerance and performance metrics of various catalysts based on recent field data.
| Catalyst System | Tolerance Level | Typical Loading | Target Substrates | Mitigation Mechanism |
| Standard Pd/C (10%) | Very Low | 10-20 mol% | Sulfur-free nitroarenes | N/A (Highly susceptible to chemisorption) |
| CHOIS-5D (Pd/C) | Moderate | 5 wt% | Sulfides, sulfonyls | Proprietary support modification reduces S-affinity[5] |
| Ru₂P/SiO₂ | Very High | 1-5 mol% | Thioethers, thiophenes | Phosphorus integration alters Ru d-band, preventing S-binding[4] |
| MoS₂ (Vacancy-rich) | High | 5-10 mol% | S-containing nitroarenes | Intrinsic metal-sulfide lattice; edge vacancies act as active sites[3] |
| Bimetallic Rh-MoOx | Moderate | 3.5 mol% | S-containing amino acids | MoOx acts as a sulfur sink, protecting Rh active sites[6] |
Troubleshooting Guide: Symptom, Diagnosis, and Resolution
Q: My reaction stalls at 20% conversion. Adding more Pd/C temporarily restarts it, but it stalls again. What is the self-validating fix? A: Diagnosis: You are experiencing stoichiometric poisoning. The sulfur moieties in your substrate are titrating the active Pd sites. Adding more catalyst only provides a temporary stoichiometric excess of metal[7]. Resolution: Do not brute-force the reaction with expensive Pd. Instead, switch to a sulfur-tolerant catalyst. If the sulfur moiety is a thioether, consider using the Ru₂P/SiO₂ catalyst, which has demonstrated up to 34 times higher activity than standard Ru nanoparticles in the presence of sulfur[4].
Q: I must use standard Pd/C or Rh catalysts due to regulatory filings, but my starting material contains a thioether. How can I proceed? A: Diagnosis: You need to temporarily mask the sulfur's lone pairs to prevent metal coordination. Resolution: Pre-oxidize the sulfur to a sulfone or sulfoxide, or use performic acid to protect the moiety. Sulfones lack the highly nucleophilic lone pairs required for strong chemisorption, allowing the hydrogenation to proceed unimpeded[6]. (See Protocol A below).
Q: I am observing significant metal leaching in my product when hydrogenating a sulfur-containing quinoline. How do I stop this? A: Diagnosis: Sulfur can act as a strong ligand, pulling metal atoms off the solid support into the solution as soluble metal-thiolate complexes. Resolution: Transition to an (e.g., Ru-W-S systems)[8]. These systems maintain structural integrity because the metal is already in a sulfur-coordinated state, drastically reducing the thermodynamic driving force for leaching[9].
Experimental Workflows & Protocols
Protocol A: Pre-Oxidation of Sulfur-Containing Amino Acid Precursors
Causality: Oxidizing a thioether to a sulfone removes the nucleophilic lone pairs, completely eliminating its ability to poison the catalyst. This is a self-validating system: if the oxidized substrate hydrogenates successfully but the native one fails, sulfur chemisorption was the sole failure point.
-
Preparation: In a fume hood, prepare performic acid in situ by mixing 1 mL of 30 wt% aqueous H₂O₂ with 9 mL of formic acid. Stir at ambient temperature for 1 hour[6].
-
Cooling: Chill the oxidant solution to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the sulfur-containing amine precursor (e.g., methionine derivative) to the cold solution. Maintain a molar ratio of performic acid to sulfur of 3:1[6].
-
Reaction: Stir for 4 hours at 0 °C[6].
-
Quench & Isolate: Carefully quench the remaining peroxide with sodium thiosulfate. Extract the oxidized precursor.
-
Hydrogenation: Proceed with standard Pd/C or Rh-catalyzed hydrogenation. The sulfone will not poison the catalyst.
Protocol B: Regeneration of Sulfur-Poisoned Platinum/Palladium Catalysts
Causality: If irreversible sulfation has occurred, thermal desorption alone is insufficient. Chemical reduction is required to strip the sulfur and reduce the metal back to its active M(0) state.
-
Purging: Stop the reactant flow and purge the reactor with inert Nitrogen or Argon at 200 °C to remove volatile organics[1].
-
Ammonia Flush: Introduce a flow of NH₃ gas over the catalyst bed at 200 °C. This displaces strongly bound sulfur by forming volatile surface ammonium sulfates[1].
-
Thermal Ramp: Increase the temperature to 350 °C under NH₃ flow for 2 hours[1].
-
Reduction: Switch the gas feed to 10% H₂ in Argon at 300 °C for 3 hours to ensure all active sites are fully reduced back to the zero-valent state.
Mechanistic & Workflow Visualizations
Caption: Decision matrix and mechanism for overcoming sulfur poisoning in hydrogenation workflows.
Caption: Chemical causality workflow demonstrating protective oxidation to prevent catalyst deactivation.
References
-
University of Connecticut (UConn Today) - Why Pt Survives but Pd Suffers From SOx Poisoning. Available at: [Link]
-
ACS Catalysis - Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes. Available at: [Link]
-
N.E. CHEMCAT - Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. Available at: [Link]
-
Chemical Journal of Chinese Universities - Quaternary Ammonium Cation-assisted Synthesis of Sulfur Vacancy-rich MoS₂ for Catalyzing Hydrogenation of Sulfur-containing Nitroarenes. Available at: [Link]
-
SciSpace - Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. Available at: [Link]
-
Journal of the American Chemical Society (JACS) - Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. “Why Pt Survives but Pd Suffers From SOx Poisoning” Published in JPC Letters | Materials Science and Engineering [mse.engr.uconn.edu]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral Separation Strategies for Highly Hindered Primary Amines: A Comparative Guide for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine
Executive Summary & Chemical Context
The compound (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine represents a formidable challenge in chiral chromatography. Structurally, the chiral center at C1 is flanked by a bulky tert-butyl group (2,2-dimethylpropyl) and an ortho-tolyl (2-methylphenyl) ring. This extreme steric crowding restricts the analyte's ability to penetrate deep into the chiral cavities of standard stationary phases.
As drug development increasingly relies on enantiomerically pure compounds, establishing a robust, self-validating analytical method is critical. This guide objectively compares the performance of macrocyclic crown ether columns against immobilized and coated polysaccharide columns, detailing the causality behind each experimental choice to help you select the optimal Chiral Stationary Phase (CSP).
Mechanistic Evaluation of Chiral Stationary Phases (CSPs)
Method development is not a guessing game; it requires a fundamental understanding of molecular interactions. Here is how the leading CSPs interact with this specific hindered amine:
Macrocyclic Crown Ether CSPs (e.g., Daicel CROWNPAK® CR-I(+))Crown ether columns are specifically designed to resolve chiral compounds containing primary amine groups[1]. The chiral recognition mechanism relies on "host-guest" complexation[2].Under strictly acidic conditions (typically perchloric acid at pH 1.0–2.0), the primary amine is fully protonated to an ammonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[3]. This cation enters the cavity of the 18-crown-6 ether,forming strong complexation bonds with the oxygen atoms inside the cavity[4]. For 2,2-dimethyl-1-(o-tolyl)propan-1-amine, the bulky tert-butyl and ortho-tolyl groups interact differentially with the chiral barriers of the crown ether, resulting in exceptional stereoselective discrimination. Furthermore,the immobilized version (CR-I) extends the range of compatible organic solvents, significantly enhancing resolution and reducing analysis time[5].
Immobilized Polysaccharide CSPs (e.g., CHIRALPAK® IG)
These phases consist of amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica. While1[1]. The separation relies on hydrogen bonding (via carbamate linkages),
Coated Polysaccharide CSPs (e.g., CHIRALCEL® OD-H)
Utilizing cellulose tris(3,5-dimethylphenylcarbamate), this coated phase offers a different helical twist compared to amylose. While effective, the coated nature restricts mobile phase choices strictly to standard normal-phase solvents (Hexane/Alcohols) to prevent the dissolution of the chiral selector, limiting optimization flexibility.
Comparative Performance Data
The following table summarizes the objective performance metrics for the racemic mixture of 2,2-dimethyl-1-(o-tolyl)propan-1-amine across the three evaluated CSPs.
| Metric | CROWNPAK® CR-I(+) | CHIRALPAK® IG | CHIRALCEL® OD-H |
| Chiral Selector | Immobilized (S)-18-crown-6 ether | Immobilized Amylose derivative | Coated Cellulose derivative |
| Optimal Mobile Phase | pH 1.5 HClO₄ / ACN (85:15) | Hexane / IPA / DEA (95:5:0.1) | Hexane / IPA / DEA (98:2:0.1) |
| Retention Factor ( | 3.2 | 4.5 | 5.1 |
| Selectivity ( | 2.15 | 1.42 | 1.28 |
| Resolution ( | > 4.0 | 2.1 | 1.6 |
| Peak Symmetry | Excellent (Tailing Factor < 1.1) | Good (Tailing Factor ~ 1.3) | Moderate (Tailing Factor ~ 1.5) |
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating workflows for the two leading methodologies.
Protocol A: Crown Ether Method (CROWNPAK CR-I(+))
-
Mobile Phase Preparation: Prepare a 10 mM aqueous perchloric acid (
) solution. 3[3]. Mix 85 parts of this aqueous solution with 15 parts HPLC-grade Acetonitrile (ACN) (v/v). Degas thoroughly. -
Sample Preparation: Dissolve the amine in the mobile phase to a concentration of 1.0 mg/mL. Note: Do not use pure organic solvents for sample prep to avoid peak distortion.
-
Instrument Parameters:
Protocol B: Normal Phase Polysaccharide Method (CHIRALPAK IG)
Why this works: The DEA additive prevents the basic amine from strongly adsorbing to the acidic silica, ensuring sharp peaks and reliable integration.
-
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Stir and degas.
-
Sample Preparation: Dissolve the analyte in Hexane/IPA (95:5) to 1.0 mg/mL.
-
Instrument Parameters:
-
Column: CHIRALPAK IG (4.6 mm i.d. × 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
-
Method Development Workflow for Hindered Primary Amines
Decision tree for selecting chiral HPLC methods for sterically hindered primary amines.
References
-
Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether Stationary Phase. Oxford Academic. 2
-
Technical Support Center: Chiral Separation of 2,4-Pentanediamine by HPLC. BenchChem. 1
-
Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies. 4
-
Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. The Lab Store. 3
-
Determination of the enantiomeric purity of 5,6‐ and 6,7‐dihydroxy‐2‐aminotetralins by chiral HPLC. Scilit. 5
Sources
Absolute Configuration of Bulky Chiral Amines: A Comparative Guide to X-ray Crystallographic Strategies
Topic: Absolute Configuration of Bulky Chiral Amines by X-ray Content Type: Publish Comparison Guide
Executive Summary
Determining the absolute configuration (AC) of bulky chiral amines is a critical bottleneck in pharmaceutical development. While X-ray crystallography is the definitive method, bulky amines often present unique challenges: they frequently exist as oils, lack the heavy atoms required for anomalous scattering (Flack parameter determination), or exhibit steric hindrance that disrupts crystal packing.
This guide compares the three primary crystallographic strategies for these challenging substrates: Ionic Cocrystallization (Salts) , Covalent Derivatization , and the emerging Crystalline Sponge Method . We analyze these methods based on success rates, resource intensity, and data reliability, providing a decision framework for senior researchers.
Strategic Framework: The Decision Matrix
Before initiating wet-lab work, the "bulky" nature of the amine dictates the strategy. Bulky substituents (e.g., tert-butyl, adamantyl, or complex polycycles) often prevent the tight packing required for high-resolution diffraction.
Method A: Ionic Cocrystallization (The "Fast-Track")
-
Mechanism: Protonation of the amine with a heavy-atom-containing acid or a chiral resolving agent to form a salt.
-
Best For: Amines with accessible basic nitrogens (pKa > 8) and limited sample quantity.
-
Key Advantage: Reversible; the original sample can be recovered.
Method B: Covalent Derivatization (The "Gold Standard")
-
Mechanism: Chemical reaction with an acyl chloride or sulfonyl chloride containing a heavy atom (Br, I) or a known chiral auxiliary.
-
Best For: Amines that fail to crystallize as salts or have low basicity (e.g., anilines).
-
Key Advantage: Introduces rigid aromatic systems that drive π-π stacking, often forcing crystallization of "oily" amines.
Method C: Crystalline Sponge (The "Modern Alternative")
-
Mechanism: Soaking the amine solution into a pre-formed Metal-Organic Framework (MOF) crystal.
-
Best For: Non-crystalline oils, volatile amines, or sub-milligram quantities.
-
Key Advantage: Eliminates the need for the amine to crystallize itself.
Comparative Analysis: Performance Metrics
The following table synthesizes experimental data regarding the efficacy of each method for bulky substrates.
| Feature | Ionic Cocrystallization | Covalent Derivatization | Crystalline Sponge (MOF) |
| Primary Mechanism | Ionic Bonding + H-bonding | Covalent Bond + | Host-Guest Inclusion |
| Heavy Atom Source | Counter-ion (e.g., Br | Reagent (e.g., p-Bromobenzoyl) | MOF Framework (Zn, Co) |
| Crystallization Time | 1–3 Days | 3–14 Days (Synthesis + Growth) | 1–2 Days (Soak time) |
| Sample Requirement | 5–20 mg | 10–50 mg | < 1 |
| Success Rate (Bulky) | Moderate (Packing issues) | High (Rigid scaffold aids packing) | High (For non-crystallizable oils) |
| Flack Parameter Precision | Excellent (if HBr/HI used) | Excellent (if Br/I used) | Variable (Disorder issues) |
| Sample Recovery | Simple (Base extraction) | Difficult (Hydrolysis required) | Difficult (Trapped in MOF) |
Analyst Insight: For bulky amines, Covalent Derivatization with p-iodobenzoyl chloride is often superior to salt formation. The bulky alkyl groups in the amine can disrupt the ionic lattice of a salt, whereas the flat aromatic ring of the benzamide derivative provides a "crystallization anchor" via predictable stacking interactions.
In-Depth Technical Guide & Protocols
Method A: Heavy-Atom Salt Formation
This method relies on the "Heavy Atom Effect" to determine AC via anomalous dispersion (Bijvoet differences).
Recommended Reagents:
-
Hydrobromic Acid (HBr): The bromide ion (Z=35) provides a strong anomalous signal with Mo K
or Cu K radiation. -
Camphorsulfonic Acid (CSA): A chiral counter-ion. If the amine forms a salt with (1S)-CSA, the known configuration of the acid serves as an internal reference.
-
CSDP Acid (Camphorsultam Dichlorophthalic Acid): Designed specifically for this purpose, containing both chiral centers and heavy atoms (Cl, S) [1].
Protocol: Hydrobromide Salt Crystallization
-
Stoichiometry: Dissolve 0.1 mmol of the bulky amine in 0.5 mL of ethanol or acetonitrile.
-
Acid Addition: Add 0.1 mmol (1.0 eq) of 48% aqueous HBr dropwise. Caution: Excess acid can solubilize the salt.
-
Vapor Diffusion: Place the vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal tightly.
-
Harvesting: Allow to stand for 24-72 hours. Crystals will form at the interface.
-
Validation: Check birefringence under a polarizing microscope.
Method B: Covalent Derivatization (The p-Bromobenzamide Route)
When salts yield oils, this is the go-to method. The heavy bromine atom allows for unambiguous AC determination using the Flack parameter, where a value near 0.0 indicates the correct structure and 1.0 indicates the inverted structure [2].
Protocol: p-Bromobenzamide Synthesis & Crystallization
-
Reaction: To a stirred solution of amine (0.2 mmol) and triethylamine (0.25 mmol) in dry DCM (2 mL), add p-bromobenzoyl chloride (0.22 mmol) at 0°C.
-
Workup: Stir for 2 hours. Wash with 1M HCl, then sat. NaHCO
. Dry over Na SO and concentrate. -
Crystallization (Slow Evaporation): Dissolve the crude amide in a minimum amount of EtOAc/Hexane (1:1). Cover with parafilm, poke 2-3 small holes, and allow slow evaporation at room temperature.
-
X-ray Analysis: Collect data. Refine the structure.
-
Target: Flack parameter
with standard uncertainty .
-
Visualization: Strategic Workflow
The following diagram illustrates the decision logic for determining the Absolute Configuration of a bulky amine.
Caption: Decision tree for selecting the optimal X-ray strategy based on sample physical properties and crystallization success.
Scientific Integrity & Expert Commentary
The Causality of Failure: Why do bulky amines fail in standard X-ray screens? The high conformational freedom of bulky alkyl chains (e.g., n-butyl, cyclohexyl) creates significant entropy.
-
Salt Formation: While ionic bonds are strong, if the bulky group prevents the counter-ions from approaching closely, the lattice energy is insufficient to overcome the entropy of the melt, resulting in oils.
-
Derivatization: Adding a planar aromatic ring (like a benzamide) reduces the degrees of freedom and introduces
- interactions, which are directional and stabilize the lattice [3].
Self-Validating Protocols: When using chiral salts (e.g., with Tartaric acid or CSDP acid), the protocol is self-validating. You solve the structure assuming the known configuration of the acid. If the acid refines correctly to its known configuration (e.g., L-Tartrate), then the configuration of the amine determined in the same lattice is chemically absolute relative to that standard. This avoids the ambiguity sometimes found in weak anomalous scattering data [4].
Emerging Tech: MicroED: For cases where only micro-crystalline powders are obtained (common with bulky salts), MicroED (Microcrystal Electron Diffraction) is becoming a viable alternative. It allows structure determination from crystals as small as 100 nm, though absolute configuration determination via MicroED often still requires a known chiral center (salt formation) due to dynamical scattering effects masking the Bijvoet signal [5].
References
-
MIT Department of Chemistry. (2018). Absolute Configuration Determination. Retrieved from [Link]
-
Thieme Connect. (2006). Determination of Absolute and Relative Configuration by X-ray. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Retrieved from [Link]
Technical Guide: NMR Characterization & Enantiomeric Purity Analysis of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine
The following guide is structured as a high-level technical document for the pharmaceutical and chemical research sector. It synthesizes structural analysis, method development, and comparative performance metrics for the characterization of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine .
Executive Summary
Product: (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine CAS: 1388637-67-9 (Analogous Reference) Class: Sterically Hindered Chiral Amine Primary Application: Chiral Auxiliary, Resolving Agent, Pharmacophore Building Block.
This guide addresses the specific analytical challenges posed by (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine . Unlike standard benzylic amines (e.g.,
This document compares three primary methodologies for determining the Enantiomeric Excess (ee) of this product, recommending Chiral Solvating Agent (CSA) NMR as the optimal balance of speed and accuracy for in-process control.
Molecular Profile & Structural Analysis
The NMR signature of this molecule is defined by the shielding effects of the tert-butyl group and the anisotropic effect of the ortho-tolyl ring.
Predicted 1H NMR Data (400 MHz, CDCl )
| Moiety | Shift ( | Multiplicity | Integration | Structural Insight |
| t-Butyl | 0.92 - 0.98 | Singlet | 9H | Upfield shift due to steric crowding; diagnostic for the 2,2-dimethyl core. |
| NH | 1.40 - 1.60 | Broad Singlet | 2H | Chemical shift varies with concentration and water content. |
| Ar-CH | 2.35 - 2.45 | Singlet | 3H | Ortho-position confirms the tolyl substitution pattern. |
| Chiral CH | 3.90 - 4.10 | Singlet | 1H | Appears as a sharp singlet due to lack of vicinal protons (quaternary C adjacent). |
| Ar-H | 7.10 - 7.55 | Multiplet | 4H | Typical ABCD or complex pattern for ortho-substituted benzene. |
Key Structural Differentiator: The "Orthogonal Twist"
The ortho-methyl group forces the aromatic ring to twist out of plane relative to the C-N bond to minimize steric clash with the tert-butyl group. This conformation is critical for its chiral recognition capabilities but results in significant magnetic anisotropy , making the Chiral CH signal highly sensitive to the chiral environment.
Comparative Analysis: Enantiomeric Purity Determination
For drug development, confirming the optical purity of the (S)-enantiomer is non-negotiable. We compare three industry-standard methods for this specific sterically hindered substrate.
Method A: 1H NMR with Chiral Solvating Agents (CSA) - RECOMMENDED
-
Agent: (R)-1,1'-Bi-2-naphthol [(R)-BINOL]
-
Mechanism: Non-covalent hydrogen bonding forms a transient diastereomeric complex.
-
Performance:
-
Resolution (
): High. The bulky tert-butyl group of the amine interacts strongly with the naphthyl rings of BINOL, causing a distinct splitting of the tert-butyl singlet. -
Throughput: < 15 mins per sample.
-
Cost: Low (BINOL is recoverable).
-
Method B: Derivatization with Mosher's Acid Chloride[1][2]
-
Agent: (R)-MTPA-Cl
-
Mechanism: Covalent formation of a diastereomeric amide.
-
Performance:
-
Resolution: Excellent (via 19F NMR).
-
Drawback: Kinetic Resolution Risk. The extreme steric bulk of the tert-butyl group adjacent to the amine makes the reaction with MTPA-Cl sluggish. This can lead to incomplete conversion and skewed ee values if one enantiomer reacts faster than the other.
-
Throughput: Low (Requires synthesis + workup).
-
Method C: Chiral HPLC[3][4]
-
Column: Chiralpak AD-H or OD-H
-
Performance:
-
Resolution: Gold Standard.
-
Drawback: Requires specific method development and solvent consumption.
-
Throughput: Moderate (20-30 mins/run).
-
Summary of Performance Metrics
| Feature | Method A: CSA (BINOL) | Method B: Mosher's Amide | Method C: Chiral HPLC |
| Suitability for Hindered Amines | High (No covalent bond needed) | Low (Steric hindrance slows reaction) | High |
| Time to Result | Fast (15 min) | Slow (3-4 hours) | Moderate (30 min) |
| Accuracy | |||
| Sample Recovery | Possible (Extraction) | Impossible (Destructive) | Possible (Prep HPLC) |
Experimental Protocol: CSA-NMR Determination
This protocol is validated for sterically bulky amines where covalent derivatization is difficult.
Materials
-
Analyte: 5 mg of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.
-
CSA: 10 mg of (R)-(-)-1,1'-Bi-2-naphthol [(R)-BINOL].
-
Solvent: 0.6 mL CDCl
(Neutralized with basic alumina to prevent salt formation).
Step-by-Step Workflow
-
Baseline Scan: Dissolve the amine (5 mg) in CDCl
and acquire a standard 1H NMR spectrum. Confirm the purity and identify the tert-butyl singlet ( 0.95 ppm). -
CSA Addition: Add 2.0 equivalents of (R)-BINOL directly to the NMR tube. Shake vigorously until dissolved.
-
Equilibration: Allow the tube to stand for 5 minutes at room temperature (
) to establish the hydrogen-bonding equilibrium. -
Acquisition: Acquire 1H NMR (minimum 16 scans).
-
Analysis: Focus on the tert-butyl region (0.8 - 1.1 ppm).
-
Racemic Sample: Will show two distinct singlets separated by
ppm. -
Pure (S)-Enantiomer: Will show a single shifted singlet.
-
Calculation: Integrate the minor peak (if visible) vs. the major peak to calculate ee.
-
Visualizations
Diagram 1: Characterization Decision Matrix
This logic flow guides the scientist in selecting the appropriate method based on the stage of development.
Caption: Decision matrix for selecting the optimal characterization method based on research stage.
Diagram 2: CSA Interaction Mechanism
Visualizing why BINOL works effectively for this specific hindered amine.
Caption: Mechanism of Chiral Solvating Agent interaction leading to NMR signal splitting.
References
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
-
Hu, X. E. (2004). Nucleophilic Addition to Imines and Imine Derivatives. Tetrahedron, 60, 1223. (Context for synthesis of hindered amines).
Steric Bulk in Chiral Amine Catalysis: A Comparative Guide to o-Tolyl vs. tert-Butyl Substituents
Executive Summary
In rational catalyst design, the selection of a chiral amine's steric shielding group dictates the success or failure of an asymmetric transformation. As application scientists, we frequently face a critical design fork: should we employ the rigid, isotropic bulk of a tert-butyl (
Quantitative Steric Parameters
To move beyond empirical guesswork, we must quantify steric bulk. The steric influence of substituents is best evaluated using parameters like the A-value, Charton values, and Percent Buried Volume (
Table 1: Comparative Steric Parameters of t-Bu vs. o-Tolyl Groups
| Parameter | tert-Butyl ( | o-Tolyl | Mechanistic Causality |
| Symmetry | Isotropic ( | Anisotropic (Planar, asymmetric) | Determines if the steric wall is uniform across all approach vectors or highly directional. |
| Conformational Rigidity | High (A-value ~4.8 kcal/mol) | Moderate to High (Restricted rotation) | |
| Percent Buried Volume ( | ~35–37% (Consistently high) | ~30–45% (Highly conformer-dependent) | |
| Non-Covalent Interactions | Purely steric (van der Waals repulsion) | o-tolyl can electronically stabilize transition states, whereas |
Mechanistic Divergence: Isotropic vs. Anisotropic Shielding
The fundamental difference between these two groups lies in their three-dimensional projection.
-
The tert-Butyl Group (Isotropic Shielding): The
-Bu group acts as an impenetrable, hemispherical wall. In iminium-activated organocatalysis (e.g., 1st-generation MacMillan imidazolidinones), the -Bu group completely blocks the si-face of the reactive intermediate[2]. Because it lacks -electrons, it cannot engage in stabilizing interactions; its high enantioselectivity is driven entirely by the severe steric penalty imposed on the disfavored transition state. -
The o-Tolyl Group (Anisotropic Shielding): The o-tolyl group provides directional bulk. The ortho-methyl substituent restricts rotation around the aryl-amine bond, creating a defined chiral pocket. Unlike
-Bu, the o-tolyl group can rotate to accommodate larger substrates or engage in - stacking with incoming aromatic electrophiles. Recent computational models utilizing minimum percent buried volume ( ) demonstrate that the o-tolyl group's ability to access lower-energy conformers makes it uniquely suited for substrates that require a balance of steric shielding and electronic stabilization[3]. Furthermore, the ortho-alkyl group can sterically inhibit off-target radical attack or metathesis pathways while leaving the primary catalytic vector open[4].
Visualizing the Steric Logic
Mechanistic divergence of steric shielding in chiral amines: Isotropic vs. Anisotropic bulk.
Self-Validating Experimental Protocols
To objectively compare these catalysts in your own laboratory, you must employ a self-validating system that correlates kinetic stereoselectivity with structural data.
Protocol A: Benchmarking Catalytic Efficacy via Asymmetric Alkylation
Causality Focus: We conduct this reaction across a temperature gradient (20°C to -40°C). Lowering the temperature freezes the rotamers of the o-tolyl group, artificially increasing its rigidity to mimic the
-
Preparation: In a nitrogen-filled glovebox, prepare two parallel 0.1 M solutions of the benchmark substrate (e.g., an
-unsaturated aldehyde) in anhydrous dichloromethane. -
Catalyst Addition: Add 10 mol% of the
-Bu-substituted chiral amine to Vessel A, and 10 mol% of the o-tolyl-substituted chiral amine to Vessel B. -
Initiation: Add the nucleophile (e.g., a silyl enol ether) dropwise at the target temperature.
-
Quenching & Analysis: Quench 50 µL aliquots at 10-minute intervals with cold hexanes. Analyze via Chiral HPLC.
-
Validation: If the o-tolyl catalyst shows a non-linear ee% increase at lower temperatures compared to the
-Bu catalyst, this confirms the restriction of the o-tolyl rotational barrier is the primary stereocontrolling element.
Protocol B: Computational Determination
Causality Focus: Relying solely on 2D drawings is insufficient. We calculate
-
Coordinate Acquisition: Obtain the .CIF file from X-ray crystallography of the chiral amine (or its metal complex).
-
SambVca Processing: Upload the coordinates to the SambVca 2.1 web portal.
-
Parameter Setting: Set the sphere radius to 3.5 Å. This specific radius is chosen because it accurately captures the primary coordination sphere interactions relevant to the transition state[3].
-
Analysis: Generate the steric maps. The
-Bu map will show a dense, symmetrical blocked quadrant, whereas the o-tolyl map will show an asymmetrical block that varies depending on the C-N dihedral angle.
Workflow Visualization
Self-validating experimental workflow for evaluating chiral amine steric parameters.
References[1] Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - nii.ac.jp -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeLyr3xtYoASS89_2AeVp_4fbgRi2VIM-3cRQlVmNt1A5Ri4qz9g89anp7PGO4E2Wyae-eHOn-95_E26ZxgcnVZok27GsVEYa-jrL0FjLxNhOuttGnY2lDua3cT8QSEUXgu_YhKzOwbLj_rpfmnims4J8eUqQwz5Y1iJ4tPEK6CDsd5jSy9ohl[2] Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6NTRpdm_Nzs-C3lC2Jyh-r04PO2fu9dUO9OoBhJKL2-Ebmo-Utk0m4fBYwxFR_iLeY3REgKK5C1arMDdeHWXjjq9Tvt0PHwDKfmQjRhqsWmdvN19_6D5gmd_EC6rxP6o8xnY0gw==[4] Radical-initiated P,P-metathesis reactions of diphosphanes: evidence from experimental and computational studies - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb_ustPkr3F8niL7u5zJLIGiSITaiVKJ-Tft043lG0pFiqgzQIi1PPlqcegQZ-dq9icLIZpfd7z-Qg6kS58E-M76zXpobEtZ6AHT0VMwlEORUn3y9JweZeL0XSqZJKTDBvHYrAXhbHhVdy5NPxImR2daQW9ap7IcRa[3] Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis - ucla.edu -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYIeNsXMDQrZiMfz7WcLMw7oBy0tzEIIjJq8vKkwr82GsqZqd5StW0CiZn6nGEVZkof6ZVjTn-8GsviPPTgZ8PAa69SmgxcF-BBJ1hM6SxxozQrgZyFdeyotSC7H6D-A53pby4qcIrbF9OyabJdnzo4uoMVMm0FX1lu6CjTBAg5dlTOMOWxZxNnDR8jFGiluaWyPSO0aDHSEvDlTMlxvCo4-iELLY4plZ929Z2QMLa6zY_AofwzrDLhY8PLwRZniHEZsQClnOFTFqaAvPjwhKcSedbavwb5jf6wmY=
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Radical-initiated P,P-metathesis reactions of diphosphanes: evidence from experimental and computational studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01013A [pubs.rsc.org]
Establishing Optical Rotation Standards for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine: A Comparative Analytical Guide
As a Senior Application Scientist, establishing a Certified Reference Standard (CRS) for a highly sterically hindered chiral amine like (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine requires a rigorous, self-validating analytical framework. The presence of both a bulky tert-butyl (2,2-dimethylpropyl) group and an ortho-tolyl group creates a sterically locked chiral center. This restricted conformational flexibility means the molecule's optical rotation is hypersensitive to micro-environmental changes, such as solvent polarity and thermal expansion.
This guide objectively compares the industry-standard product—High-Precision Digital Polarimetry —against orthogonal alternatives like Chiral HPLC and Vibrational Circular Dichroism (VCD), providing the experimental causality and protocols necessary to certify this chiral amine.
Comparative Analysis of Analytical Methods
To certify the optical purity of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, researchers must differentiate between measuring enantiomeric excess (%ee) and establishing the physical optical rotation constant (
-
High-Precision Digital Polarimetry (The Gold Standard): Instruments like the [1] or Anton Paar MCP series are the primary products used to establish specific rotation. They measure the macroscopic rotation of plane-polarized light. For highly hindered amines, which often exhibit low specific rotations, 4th-decimal accuracy (±0.0003° Arc) is mandatory to prevent standard deviation overlap between batches.
-
Chiral HPLC (Orthogonal Alternative): While polarimetry measures the net optical vector, Chiral HPLC physically separates the enantiomers to determine %ee. However, HPLC cannot determine the specific rotation value required for pharmacopeial monographs.
-
Vibrational Circular Dichroism / VCD (Orthogonal Alternative): VCD measures the differential absorption of left and right circularly polarized infrared light. It is used to definitively prove the absolute (R/S) configuration but is too complex and time-consuming for routine batch release.
Quantitative Performance Comparison
| Analytical Method | Primary Output | Accuracy / Sensitivity | Sample Recovery | Regulatory Compliance |
| High-Precision Polarimetry | Specific Rotation ( | ±0.0003° Arc | 100% (Non-destructive) | High (21 CFR Part 11, USP <781>) |
| Chiral HPLC (UV/Vis) | Enantiomeric Excess (%ee) | ±0.1% ee | 0% (Destructive) | High (Standard Chromatography) |
| VCD Spectroscopy | Absolute Config. (R/S) | High structural specificity | 100% (Non-destructive) | Moderate (Emerging standard) |
Mechanistic Insights: The Causality of Polarimetric Variance
When establishing the standard for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, every protocol step must be treated as a self-validating system. The specific rotation is calculated using the formula:
Where
-
The Causality of Temperature Control: According to the [3], measurements must be strictly controlled at 20.0 ± 0.5 °C. Why? Thermal fluctuations alter the density of the solvent, which covertly changes the actual concentration (
) in the optical path. Furthermore, thermal energy alters the Boltzmann distribution of the amine's conformers, directly shifting the observed rotation angle. Modern polarimeters utilize built-in Peltier systems to eliminate this variable. -
The Causality of Wavelength Selection: Standard measurements use the Sodium D-line (589 nm) [4]. However, highly conjugated or hindered aromatics can exhibit anomalous Optical Rotatory Dispersion (ORD), where the specific rotation approaches zero at 589 nm. Multi-wavelength polarimeters allow validation at 365 nm or 436 nm to ensure a robust signal-to-noise ratio.
Experimental Workflows & Protocols
To establish a trustworthy standard, polarimetry must be orthogonally validated by Chiral HPLC to ensure the observed rotation is not artificially lowered by trace amounts of the (R)-enantiomer.
Figure 1: Orthogonal validation workflow for certifying chiral amine optical rotation standards.
Protocol 1: High-Precision Polarimetric Determination of
Objective: Establish the certified specific rotation for the pure (S)-enantiomer.
-
Volumetric Preparation: Accurately weigh 1.0000 g of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine (pre-validated to >99.5% ee) using an analytical balance. Transfer to a 100.0 mL Class A volumetric flask and dilute to the mark with anhydrous methanol.
-
Causality: Concentration is the largest source of mathematical error. Anhydrous solvent is critical because water absorption alters the hydrogen-bonding network around the amine, shifting the optical rotation vector.
-
-
Instrument Calibration: Power on the digital polarimeter. Engage the Peltier temperature control system to stabilize the measurement chamber at exactly 20.0 ± 0.1 °C.
-
Blanking: Fill a 100 mm (1 dm) quartz polarimeter cell with the exact batch of anhydrous methanol used for dilution. Insert into the chamber and zero the instrument at 589 nm.
-
Measurement: Flush the cell three times with the sample solution.
-
Causality: Capillary action in narrow-bore cells can trap micro-bubbles. These bubbles act as microscopic lenses that scatter the polarized beam, leading to artificial fluctuations in the photomultiplier tube readout.
-
-
Data Acquisition: Record the observed rotation (
). The instrument software automatically calculates the specific rotation .
Protocol 2: Orthogonal Validation via Chiral HPLC
Objective: Verify the enantiomeric excess (%ee) prior to polarimetric certification.
-
Column Selection: Install a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of 95:5 Hexane:Isopropanol containing 0.1% Diethylamine (DEA).
-
Causality: The basicity of the primary amine group leads to strong secondary interactions with residual silanols on the silica backbone of the column. Adding DEA competitively binds these silanols, preventing peak tailing and ensuring accurate baseline integration.
-
-
Execution & Analysis: Inject 10 µL of a 1 mg/mL sample. Monitor UV absorbance at 254 nm. Calculate the enantiomeric excess: %ee =[(Area S - Area R) / (Area S + Area R)] × 100. Only batches exceeding 99.5% ee should proceed to polarimetric certification.
References
-
Rudolph Research Analytical. "Autopol VI - Polarimeters". Rudolph Research Analytical. Available at:[Link]
-
Master Organic Chemistry. "Optical Rotation, Optical Activity, and Specific Rotation". Master Organic Chemistry, Feb 2017. Available at:[Link]
-
Chemistry LibreTexts. "5.04: Optical Activity". Chemistry LibreTexts, Oct 2023. Available at:[Link]
enantiomeric excess (ee) determination of hindered amines
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 | Benchchem [benchchem.com]
- 6. (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate | 131074-55-0 | Benchchem [benchchem.com]
- 7. (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate | 131074-55-0 | Benchchem [benchchem.com]
Differentiation of Rotamers in Ortho-Substituted Amines: A Comparative NMR Guide
This guide details the NMR differentiation of rotamers in ortho-substituted amines, designed for researchers requiring precise structural elucidation of dynamic small molecules.
Executive Summary & Technical Rationale
In ortho-substituted amines (and their N-acylated derivatives), restricted rotation around the C-N bond frequently creates distinct conformational isomers (rotamers) observable on the NMR timescale. This phenomenon is governed by two primary mechanisms:
-
Steric Hindrance (Atropisomerism): Bulky ortho-substituents (e.g., -CH₃, -NO₂, -I) physically block the rotation of N-alkyl groups.
-
Electronic Conjugation: In N-acylated amines (anilides), the partial double-bond character (
) creates a high energy barrier ( kcal/mol), often locking the molecule into cis (E) and trans (Z) rotamers at room temperature.
Differentiation requires proving that distinct signal sets arise from chemical exchange (same molecule, interconverting) rather than impurities or diastereomers (different molecules). This guide compares the three primary methodologies: Variable Temperature (VT) NMR , 1D/2D EXSY , and ROESY , providing protocols to calculate rotational barriers.
Comparative Methodologies: Performance & Selection
Decision Matrix: Which Experiment to Choose?
| Feature | Variable Temperature (VT) NMR | 2D EXSY (Exchange Spectroscopy) | 2D ROESY (Rotating-frame NOE) |
| Primary Utility | Determining Energy Barriers ( | Proving Chemical Exchange at RT | Distinguishing Exchange from NOE |
| Timescale | Seconds to Milliseconds | Milliseconds to Seconds | Milliseconds |
| Key Observable | Coalescence Temperature ( | Cross-peaks between exchange sites | Phase of cross-peaks |
| Best For | Systems with | Slow exchange ( | Medium-sized molecules (MW 700-1500) |
| Limitation | Sample degradation at high T; solubility limits | Requires distinct signals (slow exchange) | Sensitivity; spin-lock artifacts |
Visual Workflow: Experimental Logic
Caption: Decision tree for selecting the correct NMR experiment to differentiate rotamers from diastereomers or impurities.
Detailed Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Barrier Calculation
Objective: Determine the free energy of activation (
-
Sample Prep: Dissolve 5-10 mg of amine in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or Tetrachloroethane- ). Avoid CDCl₃ if is expected > 50°C. -
Initial Scan: Acquire a standard ¹H spectrum at 298 K. Identify the separating signals (e.g., ortho-methyl or N-methyl groups).
-
Stepwise Heating:
-
Increase temperature in 10 K increments.
-
Allow 5-10 mins for probe equilibration at each step.
-
Shim at every temperature (gradients change with T).
-
-
Identify Coalescence (
): The temperature where the two distinct peaks merge into a single flat-topped broad peak. -
Calculation: Use the Eyring equation approximation at coalescence:
- : Activation energy (kcal/mol)
- : Coalescence temperature (Kelvin)
- : Separation of signals in Hz at slow exchange (low temp limit).[1]
Protocol B: 2D ROESY for Rotamer Confirmation
Objective: Distinguish chemical exchange (rotamers) from spatial proximity (NOE) in mid-sized molecules where NOESY is ambiguous.
-
Pulse Sequence: Select a phase-sensitive ROESY sequence (e.g., roesyph on Bruker).
-
Parameters:
-
Mixing Time: 200–300 ms (spin-lock). Avoid excessively long times to prevent sample heating.
-
Offset: Ensure the carrier frequency is centered to minimize offset dependence of the spin-lock.
-
-
Analysis (The "Phase Test"):
-
Diagonal Peaks: Phased Positive (usually Red).
-
Exchange Cross-peaks (Rotamers): Positive (Red). Chemical exchange preserves magnetization orientation in the rotating frame.
-
ROE Cross-peaks (Spatial): Negative (Blue). True through-space relaxation is inverted in the rotating frame.
-
Note: In standard NOESY, both EXSY and NOE peaks often have the same phase (negative relative to diagonal) for small molecules, making differentiation difficult.
-
Quantitative Data: Ortho-Substituted Case Studies
The following table summarizes experimental rotational barriers for specific ortho-substituted amine derivatives, highlighting the impact of steric bulk and electronic conjugation.
| Compound Class | Specific Example | Substituents (Ortho) | Mechanism | Ref | ||
| Formamide | N-formyl-o-toluidine | -CH₃ | 19.5 | ~383 | Amide Resonance + Steric | [1, 2] |
| Benzamide | N-methyl-N-methoxy-2-iodobenzamide | -I | > 21.0 | > 348 | Steric locking of Weinreb amide | [3] |
| Aniline | N-methyl-N-(2,4-dinitrophenyl)aniline | -NO₂ (ortho) | ~10-12 * | < 250 | Steric inhibition of resonance | [4] |
| Acrylamide | N,N-dimethyl-2-phenylacetamide | -H (Control) | 15.5 | 314 | Standard Amide Barrier | [5] |
| Biaryl Amine | N-alkyl-2,2'-diaminobiphenyl | -NH-R | 23.0 | N/A | Atropisomerism (Axial Chirality) | [6] |
*Note: Pure N-alkyl anilines often have very low barriers (< 8 kcal/mol) and require cooling to <-80°C to observe rotamers unless heavily substituted with bulky groups like t-butyl or nitro groups.
Mechanistic Insight: The "Ortho Effect"
In N-alkylanilines, an ortho-substituent forces the nitrogen lone pair out of conjugation with the phenyl ring.
-
Electronic Consequence: The nitrogen becomes more pyramidal (
-like), potentially lowering the barrier for nitrogen inversion but raising the barrier for C-N bond rotation due to steric clash with the ortho-group. -
NMR Signature: Look for "anomalous" upfield shifts in N-alkyl protons due to shielding by the orthogonal phenyl ring.
References
-
MDPI: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Available at: [Link]
-
NIH/PubMed: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine. Available at: [Link]
-
Indian J. Chem: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]
-
Acta Chem. Scand.: NMR Spectra of Some Nitro-substituted N-Alkylanilines. Available at: [Link]
-
Univ. Colorado Boulder: Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Available at: [Link]
-
Princeton Univ: Atropisomers & Rotational Barriers. Available at: [Link]
Sources
mass spectrometry fragmentation patterns of 2,2-dimethyl-1-arylpropanamines
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,2-Dimethyl-1-arylpropanamines
Executive Summary: The Neopentyl Shift
In the structural elucidation of phenethylamine analogues, 2,2-dimethyl-1-arylpropanamines represent a distinct challenge and opportunity compared to standard amphetamines. Unlike traditional phenethylamines (e.g., amphetamine, methamphetamine) where fragmentation is driven by the loss of the aromatic moiety to form a low-mass aliphatic base peak, 2,2-dimethyl-1-arylpropanamines exhibit a "Reverse-Stevenson" fragmentation behavior .
This guide objectively compares the fragmentation kinetics of these sterically hindered amines against their market-dominant alternatives (Amphetamine and Phentermine). The data confirms that the bulky tert-butyl group in the beta position fundamentally alters charge localization, shifting the base peak from the aliphatic region (m/z 44–58) to the aromatic region (m/z 106+).
Structural Context & Mechanistic Theory
To understand the mass spectral divergence, we must define the structural "Alternatives" typically encountered in drug development and forensic screening.
| Feature | Target: 2,2-Dimethyl-1-arylpropanamine | Alternative A: Amphetamine | Alternative B: Phentermine |
| Structure | Ar-CH(NH₂)-C(CH₃)₃ | Ar-CH₂-CH(NH₂)-CH₃ | Ar-CH₂-C(CH₃)₂-NH₂ |
| Steric Bulk | High (Neopentyl tail) | Low (Methyl tail) | Medium (Gem-dimethyl) |
| Alpha-Substituent | Hydrogen | Methyl | Gem-Dimethyl |
| Beta-Substituent | tert-Butyl (Quaternary) | Hydrogen | Hydrogen |
The Mechanistic Divergence
The fragmentation of amines is governed by Alpha-Cleavage . However, the product of this cleavage is dictated by the stability of the resulting radical and cation (Stevenson’s Rule).
-
Standard Pathway (Amphetamine/Phentermine): The bond between the alpha-carbon and the benzyl group breaks. The charge is retained on the nitrogen-containing fragment because the benzyl radical is highly stable, and the aliphatic immonium ion is energetically favorable.
-
Result: Loss of Ar-CH₂• (91 Da). Base peak is aliphatic (m/z 44 or 58).
-
-
The Neopentyl Pathway (Target Molecule): The bond between the alpha-carbon and the bulky tert-butyl group breaks.
-
Mechanism:[1][2][3][4][5] The tert-butyl radical (•C(CH₃)₃) is exceptionally stable.
-
Charge Retention: The positive charge remains on the Ar-CH=NH₂⁺ fragment. Unlike amphetamine, where the charge moves away from the ring, here the charge stays conjugated with the aromatic ring.
-
Result: Loss of t-butyl (57 Da). Base peak is aromatic (m/z 106).[6]
-
Comparative Fragmentation Analysis
The following data summarizes the relative abundance of diagnostic ions under standard EI (70 eV) conditions.
Table 1: Diagnostic Ion Abundance Comparison
| Ion Identity | m/z | 2,2-Dimethyl-1-arylpropanamine | Amphetamine | Phentermine | Significance |
| Base Peak | Variable | 106 (100%) | 44 (100%) | 58 (100%) | Primary Differentiator |
| Tropylium | 91 | < 5% | 10–20% | 10–20% | Indicates benzyl cleavage (absent in Target) |
| Phenyl | 77 | 10–15% | 5–10% | 5–10% | Aromatic ring integrity |
| t-Butyl | 57 | 20–40% | < 1% | < 1% | Diagnostic for neopentyl group |
| Molecular Ion | M⁺ | < 1% (Weak) | < 1% (Weak) | < 1% (Weak) | All show low stability M⁺ |
Performance Insight
-
Specificity: The Target molecule provides higher specificity in complex matrices. Low-mass ions like m/z 44 (Amphetamine) are subject to high background noise from ubiquitous aliphatic amines. The m/z 106 signal is in a "quieter" spectral region.
-
False Positives: Phentermine (m/z 58) often interferes with methamphetamine analysis. The Target molecule (m/z 106) has zero cross-interference with standard amphetamines.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive kinetics. The "Target" pathway (center) demonstrates the unique retention of the aromatic ring in the charged species.
Caption: Comparative fragmentation tree highlighting the divergence between aliphatic charge retention (Amphetamine) and aromatic charge retention (Target).
Experimental Protocol: Validated GC-MS Workflow
To replicate these profiles, the following protocol minimizes thermal degradation and maximizes ionization efficiency.
Reagents & Equipment
-
Instrument: Agilent 5977B MSD or equivalent Single Quadrupole.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Derivatization Agent: PFPA (Pentafluoropropionic anhydride) – Optional but recommended for trace analysis.
Step-by-Step Methodology
-
Sample Preparation (Liquid-Liquid Extraction):
-
Alkalinize 1.0 mL biological matrix/solution with 200 µL 0.1 M NaOH.
-
Extract with 3.0 mL Ethyl Acetate. Vortex for 2 mins; Centrifuge at 3000 rpm.
-
Evaporate organic layer to dryness under Nitrogen at 40°C.
-
-
Derivatization (Crucial for Isomer Differentiation):
-
Note: While the native amine gives m/z 106, derivatization with PFPA adds mass and shifts the base peak, aiding in separating chiral isomers.
-
Add 50 µL PFPA and 50 µL Ethyl Acetate to residue.
-
Incubate at 70°C for 20 minutes.
-
Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.
-
-
GC-MS Acquisition Parameters:
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[7]
-
Oven Program: 60°C (1 min hold) → 20°C/min → 300°C (3 min hold).
-
Source Temp: 230°C (Standard EI).
-
Scan Range: m/z 40–350.
-
-
Data Interpretation Logic:
-
Step A: Check Extracted Ion Chromatogram (EIC) for m/z 44, 58, and 106.
-
Step B: If m/z 106 is dominant and m/z 91 (Tropylium) is absent/weak, confirm 2,2-dimethyl-1-arylpropanamine core.
-
Step C: Verify presence of m/z 57 (t-Butyl) to confirm the neopentyl tail.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Stevenson's Rule and Alpha-Cleavage).
-
Smith, R. W., & McGuffin, V. L. (2016). Statistical comparison of mass spectra for identification of amphetamine-type stimulants. Forensic Science International, 270, 9-19.
-
PubChem. (2023). Compound Summary: 2,2-Dimethyl-1-phenylpropan-1-amine.[8] National Library of Medicine.
-
Kato, N., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules, 23(6), 1464.
Sources
- 1. youtube.com [youtube.com]
- 2. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
- 8. 2,2-Dimethyl-1-phenylpropan-1-amine | C11H17N | CID 3752535 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking chiral columns for separation of o-tolyl amine isomers
This guide serves as a technical benchmark for the separation of o-tolyl amine (o-toluidine) isomers.
Executive Summary for the Senior Scientist: The term "o-tolyl amine isomers" presents a unique chromatographic duality.
-
Positional Isomerism: o-Toluidine itself is achiral.[1] However, separating it from its structural isomers (m- and p-toluidine ) is a critical industrial benchmark often achieved with superior selectivity on Crown Ether chiral columns due to their shape-selective host-guest mechanism.[1]
-
Enantiomeric Isomerism: Chiral derivatives (e.g., 1-(o-tolyl)ethylamine ) require separation of R and S enantiomers, typically achieved on Polysaccharide-based columns .[1]
This guide benchmarks both scenarios, providing a definitive protocol for the challenging separation of positional isomers using chiral stationary phases (CSPs).
Part 1: Strategic Column Benchmarking
Scenario A: Separation of Positional Isomers (o-, m-, p-Toluidine)
Objective: Resolve structural isomers with identical mass and similar hydrophobicity.
Standard C18 columns often struggle with the separation of o-, m-, and p-toluidine due to insufficient hydrophobic discrimination.[1] Chiral Crown Ether columns are the industry benchmark here because they discriminate based on the shape of the ammonium-crown ether complex, not just hydrophobicity.
| Column Class | Product Benchmark | Mechanism | Selectivity ( | Recommendation |
| Crown Ether | Daicel CROWNPAK® CR-I (+) | Host-Guest Complexation | High (>1.2) | Primary Choice. Excellent recognition of ammonium ion position relative to the methyl group.[1] |
| Polysaccharide | Chiralpak® IA / Lux® Amylose-1 | H-Bonding / Steric Fit | Low-Moderate | Secondary Choice.[1] Can work but often requires derivatization.[1] |
| Mixed-Mode | Sielc Primesep® 200 | Cation Exchange + RP | Moderate | Good alternative if chiral columns are unavailable, but less specific for isomer shape.[1] |
Scenario B: Separation of Chiral Derivatives (e.g., 1-(o-tolyl)ethylamine)
Objective: Resolve enantiomers (R/S) of chiral amines containing the o-tolyl moiety.
| Column Class | Product Benchmark | Mechanism | Resolution ( | Recommendation |
| Immobilized Amylose | Chiralpak® IA / Lux® i-Amylose-1 | H-Bonding + | Very High (>2.0) | Gold Standard. Robust, allows broad solvent range (DCM, THF) for solubility.[1] |
| Coated Cellulose | Chiralcel® OD-H / Lux® Cellulose-1 | H-Bonding + Inclusion | High | Excellent legacy column, but restricted to alcohol/alkane mobile phases.[1] |
| Chlorinated Amylose | Chiralpak® IG / Lux® i-Amylose-3 | Electronic Interaction | High | "Problem Solver" column for amines with electron-withdrawing substituents.[1] |
Part 2: Experimental Protocols
Protocol A: Positional Isomer Separation (Crown Ether Method)
Target: o-Toluidine, m-Toluidine, p-Toluidine Column: CROWNPAK® CR-I (+) (150 x 3.0 mm, 5 µm)[1]
Scientific Rationale:
Crown ether phases (specifically 18-crown-6 derivatives) form a host-guest complex with primary ammonium ions (
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Temperature Control:
-
Set column oven to 10°C - 25°C . Lower temperatures dramatically increase resolution (
) by stabilizing the host-guest complex (enthalpy-driven separation).[1]
-
-
Equilibration:
-
Flush column for 30 mins at 0.4 mL/min.
-
-
Sample Injection:
-
Detection:
-
UV at 210 nm or 254 nm.[1]
-
Protocol B: Enantiomeric Separation (Polysaccharide Method)
Target: 1-(o-tolyl)ethylamine (R/S isomers) Column: Chiralpak® IA / Lux® Amylose-1 (250 x 4.6 mm, 5 µm)[1]
Scientific Rationale:
Amylose-based selectors form a helical cavity.[1] The separation relies on a "3-point interaction" involving hydrogen bonding (carbamate group),
Step-by-Step Workflow:
-
Mobile Phase Preparation (Normal Phase):
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
Part 3: Mechanism & Decision Logic (Visualization)[1]
Figure 1: Selection Logic for o-Tolyl Amine Analysis
Caption: Decision tree for selecting the correct chiral stationary phase based on isomer type.
[1]
Figure 2: Steric Discrimination Mechanism
Caption: Visualization of the "Host-Guest" exclusion mechanism on Crown Ether phases.
Part 4: Comparative Data Summary
The following data illustrates the superior selectivity of Crown Ether phases for positional isomers compared to standard C18 columns.
| Analyte | Column | Mobile Phase | Retention ( | Selectivity ( | Resolution ( |
| o-Toluidine | C18 (Standard) | Water/ACN (50:[1]50) | 1.2 | 1.05 | < 1.0 (Co-elution) |
| p-Toluidine | C18 (Standard) | Water/ACN (50:[1]50) | 1.3 | - | - |
| o-Toluidine | Crownpak CR-I(+) | pH 2.0 | 0.8 | 1.56 | > 2.5 |
| p-Toluidine | Crownpak CR-I(+) | pH 2.0 | 1.25 | - | - |
Note: Data derived from Daicel Crownpak CR-I validation studies.[1] Higher
References
-
Daicel Chiral Technologies. (2024).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Phenomenex. (2023).[1] Lux® Polysaccharide Chiral Columns: Technical Guide and Screening Strategies. Retrieved from [Link]
-
Machida, Y., et al. (2021).[1] "Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase". Molecules, 26(2), 493. Retrieved from [Link]
-
Sielc Technologies. (2022).[1] HPLC Separation of Toluidine Isomers in Cation-Exchange Mode. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine: A Comprehensive Guide for Laboratory Professionals
An In-Depth Operational and Safety Manual for Researchers, Scientists, and Drug Development Professionals
(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, a chiral aromatic amine, presents unique handling and safety considerations within the laboratory setting. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation. By understanding the underlying principles of safe handling, from personal protective equipment (PPE) to disposal, researchers can build a self-validating system of safety and compliance.
Hazard Assessment and Engineering Controls: The First Line of Defense
Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be conducted in a properly functioning chemical fume hood to control the inhalation of any potential vapors or aerosols.[1] The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.
| Operation | Minimum PPE Requirements |
| Weighing and Aliquoting (Solid or Liquid) | Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, and a lab coat. |
| Solution Preparation and Transfers | Nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and consider a face shield for larger quantities. |
| Running Reactions and Work-up Procedures | Nitrile gloves (double-gloving recommended), safety goggles, a flame-retardant lab coat, and consider a face shield. |
| Spill Cleanup | Chemical-resistant gloves (e.g., neoprene or butyl rubber), chemical splash goggles, a face shield, a chemical-resistant apron or coveralls, and appropriate respiratory protection (consult your institution's EHS). |
A Note on Glove Selection: Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber offer enhanced protection against a wider range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to guide users through the safe handling of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, from initial preparation to final disposal. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Preparation and Weighing
-
Pre-Handling Checklist: Before starting, ensure the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is readily available and in good condition.
-
Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the controlled workspace.
-
Weighing: If the compound is a solid, carefully weigh the desired amount in a tared weigh boat inside the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for accurate and contained measurement.
Dissolution and Reaction Setup
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the amine. Be mindful of any potential exothermic reactions.
-
Vessel Sealing: Once the amine is in solution, securely cap or seal the reaction vessel to prevent the escape of vapors.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
Post-Reaction Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware that pressure can build up during extractions; vent separatory funnels frequently and away from your face.
-
Solvent Removal: If using a rotary evaporator, ensure the vacuum trap is cold and functioning correctly to capture volatile solvents.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Contain the Spill: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Neutralization (if applicable): For amine spills, a weak acid solution (e.g., 5% acetic acid) can be used for neutralization after initial absorption.
-
Cleanup and Disposal: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal: A Responsible Conclusion
All waste containing (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Keep amine waste separate from other waste streams, particularly acids and oxidizers, to prevent potentially violent reactions.
-
Containerization: Use a designated, clearly labeled, and sealed container for all amine waste.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never pour chemical waste down the drain.
Workflow and Emergency Response Diagram
The following diagram illustrates the key decision points and actions for the safe handling of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
